8-Methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C10H9N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2-7H,1H3 | |
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InChI Key |
JRLTTZUODKEYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=N2 | |
| Source | PubChem | |
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Molecular Formula |
C10H9N | |
| Record name | 8-METHYLQUINOLINE | |
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DSSTOX Substance ID |
DTXSID8020888 | |
| Record name | 8-Methylquinoline | |
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Molecular Weight |
143.18 g/mol | |
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Physical Description |
8-methylquinoline appears as yellow liquid or oil. (NTP, 1992) | |
| Record name | 8-METHYLQUINOLINE | |
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Boiling Point |
478 °F at 751 mmHg (NTP, 1992) | |
| Record name | 8-METHYLQUINOLINE | |
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Flash Point |
221 °F (NTP, 1992) | |
| Record name | 8-METHYLQUINOLINE | |
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Solubility |
1 to 5 mg/mL at 63 °F (NTP, 1992) | |
| Record name | 8-METHYLQUINOLINE | |
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Density |
1.0719 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 8-METHYLQUINOLINE | |
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Vapor Pressure |
5.9 mmHg at 75 °F ; 8.0 mmHg at 111 °F; 12.6 mmHg at 149 °F (NTP, 1992) | |
| Record name | 8-METHYLQUINOLINE | |
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CAS No. |
611-32-5 | |
| Record name | 8-METHYLQUINOLINE | |
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| Record name | 8-Methylquinoline | |
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| Record name | 8-Methylquinoline | |
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Melting Point |
-112 °F (NTP, 1992) | |
| Record name | 8-METHYLQUINOLINE | |
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Foundational & Exploratory
The Discovery and Historical Synthesis of 8-Methylquinoline: A Technical Guide
Introduction
8-Methylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Structurally, it consists of a benzene ring fused to a pyridine ring, with a methyl group substituent at the 8-position. This compound serves as a valuable building block in the synthesis of more complex molecules and has been a subject of interest in various fields, including medicinal chemistry and materials science. Its derivatives are explored for their potential biological activities, and the compound itself is used in the preparation of specialized ligands for coordination chemistry and catalysis. The strategic placement of the methyl group near the ring's nitrogen atom imparts unique reactivity, particularly in transition metal-catalyzed C-H activation and functionalization. This guide provides an in-depth overview of the discovery and historical synthesis of this compound, focusing on the seminal named reactions that enabled its creation.
Historical Context: The Dawn of Quinoline Synthesis
While quinoline was first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, the ability to synthesize substituted quinolines, including this compound, emerged in the late 19th century with the development of several key named reactions. The first synthesis of this compound is not definitively attributed to a single discoverer but is understood to be a direct result of applying these new synthetic methodologies to o-toluidine, an easily accessible starting material. The primary historical methods for synthesizing the quinoline core, and by extension this compound, are the Skraup synthesis, the Doebner-von Miller reaction, the Combes synthesis, and the Friedländer synthesis.
Historical Synthesis Methods
The synthesis of this compound historically relies on the reaction of o-toluidine with various reagents to construct the pyridine ring.
The Skraup Synthesis (1880)
Developed by Czech chemist Zdenko Hans Skraup, this method is a cornerstone of quinoline synthesis. The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. To synthesize this compound, o-toluidine is used in place of aniline. The reaction is notoriously vigorous and is often moderated with ferrous sulfate.
Reaction Scheme: o-Toluidine reacts with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene) to yield this compound.
The mechanism proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the o-toluidine to the acrolein. Subsequent acid-catalyzed cyclization and oxidation yield the final this compound product.
The Doebner-von Miller Reaction (1881)
This reaction is a modification of the Skraup synthesis and offers greater versatility. It utilizes α,β-unsaturated aldehydes or ketones reacting with an aniline in the presence of an acid catalyst. For this compound, o-toluidine would be reacted with an α,β-unsaturated carbonyl compound like crotonaldehyde (from the aldol condensation of acetaldehyde) or methyl vinyl ketone.
Reaction Scheme: o-Toluidine reacts with an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) in the presence of an acid catalyst (e.g., HCl, ZnCl₂) to form this compound. This method allows for the introduction of substituents on the newly formed pyridine ring.
The Combes Quinoline Synthesis (1888)
First reported by Alphonse Combes, this method involves the acid-catalyzed condensation of an aniline with a β-diketone. To produce a substituted this compound, o-toluidine is reacted with a β-diketone like acetylacetone. This typically yields a 2,4-disubstituted quinoline.
Reaction Scheme: o-Toluidine condenses with a β-diketone (e.g., acetylacetone) under acidic conditions (e.g., concentrated H₂SO₄) to form an enamine intermediate, which then cyclizes and dehydrates to yield 2,4-dimethyl-8-methylquinoline.
The Friedländer Synthesis (1882)
Named after Paul Friedländer, this synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., another ketone or aldehyde). To synthesize this compound, one could theoretically use 2-amino-3-methylbenzaldehyde and acetaldehyde. The reaction can be catalyzed by either acids or bases.
Reaction Scheme: A 2-amino-substituted benzaldehyde or ketone reacts with a carbonyl compound containing an α-methylene group. For instance, 2-amino-3-methylbenzaldehyde and acetaldehyde would condense and cyclize to form this compound.
Quantitative Data Summary
The yields of these historical syntheses can vary significantly based on the specific reagents and conditions used. Modern variations have optimized these processes. Below is a summary of representative data.
| Synthesis Method | Starting Aromatic Amine | Key Reagents | Catalyst / Conditions | Yield (%) | Reference |
| Skraup Synthesis | o-Toluidine | Glycerol, Nitrobenzene | H₂SO₄, Heat | Moderate | General Literature |
| Doebner-von Miller | o-Toluidine | Crotonaldehyde | HCl or Lewis Acid, Heat | Variable | General Literature |
| Combes Synthesis | o-Toluidine | Acetylacetone | H₂SO₄ or PPA, Heat | Good | General Literature |
| Modern Iron-Catalyzed | o-Toluidine | 1,3-Propanediol, CCl₄ | FeCl₃·6H₂O, 150°C, 8h | 92% |
Detailed Experimental Protocols
The following are generalized protocols for the historical synthesis of this compound based on the established methodologies.
Protocol 1: Skraup Synthesis of this compound
-
Reaction Setup: In a large flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of o-toluidine and glycerol.
-
Moderator: Add ferrous sulfate to moderate the reaction.
-
Oxidizing Agent: Slowly add nitrobenzene to the mixture while stirring.
-
Heating: Heat the mixture carefully. The reaction is exothermic and may require initial cooling before being heated to completion under reflux for several hours.
-
Workup: After cooling, pour the reaction mixture into a large volume of water and neutralize with sodium hydroxide to precipitate the crude product.
-
Purification: The crude this compound is typically purified by steam distillation followed by vacuum distillation.
Protocol 2: Doebner-von Miller Synthesis of this compound
-
Reaction Setup: To a flask containing o-toluidine, add a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., hydrochloric acid).
-
Reagent Addition: Slowly add crotonaldehyde to the stirred mixture.
-
Heating: Heat the reaction mixture under reflux for several hours.
-
Workup: After cooling, make the solution alkaline with a sodium hydroxide solution.
-
Extraction: Extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Purification: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the residue by vacuum distillation.
Visualizations
Caption: Experimental workflow for the Skraup synthesis of this compound.
Caption: Logical relationship between historical quinoline synthesis methods.
8-Methylquinoline CAS number and physical properties
An In-depth Technical Guide to 8-Methylquinoline
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and physical properties of compounds is paramount. This guide provides a detailed overview of this compound, a significant heterocyclic aromatic compound.
Chemical Identity
This compound, also known as o-Toluquinoline, is a derivative of quinoline with a methyl group at the 8th position.[1] Its unique structure influences its chemical reactivity and physical characteristics.
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its handling, application, and analysis. This data has been compiled from various sources to provide a comprehensive summary.
| Property | Value |
| Molecular Formula | C₁₀H₉N[1][4] |
| Molecular Weight | 143.19 g/mol [2][3][5] |
| Appearance | Colorless to yellow, orange, or brown clear liquid or oil[1][6][7] |
| Melting Point | -80 °C[2][3][5][6][8][9][10] |
| Boiling Point | 245-248 °C[6][8][10] |
| 135-136 °C at 25 mmHg[9] | |
| 143 °C at 34 mmHg[2][3] | |
| 478 °F at 751 mmHg[1] | |
| Density | 1.052 g/mL at 25 °C[2][3][6][9][10] |
| 1.0719 at 68 °F[1] | |
| Solubility | 1 to 5 mg/mL in water at 63 °F[1] |
| 0.1-0.5 g/100 mL in water at 17 °C[5][6][7] | |
| Soluble in chloroform and methanol[7][10] | |
| Refractive Index | 1.614 - 1.62 at 20 °C[2][3][6][8][9][10] |
| Flash Point | 221 °F (105 °C) - closed cup[1][10] |
| Vapor Pressure | 5.9 mmHg at 75 °F |
| 8.0 mmHg at 111 °F | |
| 12.6 mmHg at 149 °F[1] | |
| pKa | 5.03 ± 0.17 (Predicted)[7][10] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the cited literature. However, standard laboratory procedures for determining these properties are well-established.
General Methodologies:
-
Melting and Boiling Point Determination: These are typically determined using a capillary tube method with a melting point apparatus or a distillation setup for the boiling point, respectively. The values are recorded at a specific pressure, which is crucial for the boiling point.
-
Density Measurement: The density of a liquid like this compound is commonly measured using a pycnometer or a digital density meter, with the temperature being a critical parameter to control and report.
-
Solubility Assessment: Solubility is determined by adding a known amount of the solute (this compound) to a known volume of the solvent (e.g., water, chloroform, methanol) at a specific temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is then measured.
-
Refractive Index Measurement: A refractometer is used to measure the refractive index of a liquid, which is a dimensionless number that describes how fast light travels through the material. This is also a temperature-dependent measurement.
Key Characteristics of this compound
The following diagram provides a logical overview of the key identifiers and properties of this compound.
Caption: Overview of this compound's identifiers and properties.
References
- 1. This compound | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 611-32-5 [sigmaaldrich.com]
- 3. This compound 97 611-32-5 [sigmaaldrich.com]
- 4. Quinoline, 8-methyl- [webbook.nist.gov]
- 5. parchem.com [parchem.com]
- 6. This compound CAS 611-32-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. This compound | 611-32-5 [chemicalbook.com]
- 8. This compound | 611-32-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. This compound CAS#: 611-32-5 [m.chemicalbook.com]
Spectroscopic Data Interpretation of 8-Methylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 8-methylquinoline, a key heterocyclic compound relevant in various fields of chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented here were obtained in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as the internal standard.
¹H NMR Spectroscopy
Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The aromatic protons of the quinoline ring system and the protons of the methyl group are distinctly observed.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.94 | dd | 4.2, 1.7 | H-2 |
| 8.11 | dd | 8.3, 1.7 | H-4 |
| 7.64 | d | 8.1 | H-5 |
| 7.57 | d | 7.1 | H-7 |
| 7.44 | dd | 8.1, 7.1 | H-6 |
| 7.38 | dd | 8.3, 4.2 | H-3 |
| 2.83 | s | - | -CH₃ |
Note: Data is a compilation from spectra recorded at 89.56 MHz and 399.65 MHz.[1]
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon framework of the molecule. The spectrum of this compound shows ten distinct signals corresponding to its ten carbon atoms.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 149.8 | C-2 |
| 146.5 | C-8a |
| 136.2 | C-4 |
| 132.5 | C-8 |
| 128.9 | C-5 |
| 127.3 | C-4a |
| 126.3 | C-6 |
| 125.9 | C-7 |
| 121.1 | C-3 |
| 17.8 | -CH₃ |
Note: Assignments are based on published data and spectral analysis.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by absorptions corresponding to aromatic C-H and C=C bonds, as well as aliphatic C-H bonds of the methyl group.
Table 3: Principal IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1465 | C-H Bend | Aliphatic (CH₃) |
| 850 - 750 | C-H Bend (out-of-plane) | Aromatic |
Note: Data is interpreted from typical values for substituted quinolines and publicly available spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for analyzing compounds like this compound.
Table 4: Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 143 | 100 | [M]⁺ (Molecular Ion) |
| 142 | 44 | [M-H]⁺ |
| 128 | - | [M-CH₃]⁺ |
| 115 | 15 | [M-H-HCN]⁺ or [M-C₂H₂]⁺ |
| 144 | 11 | [M+H]⁺ (Isotopic Peak) |
Note: Data is compiled from publicly available mass spectra.[2] The molecular ion peak at m/z 143 confirms the molecular weight of this compound. The fragmentation pattern is consistent with the stable aromatic quinoline structure.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 25 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃).
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz). For ¹H NMR, standard acquisition parameters are typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.
IR Spectroscopy (Neat Sample)
-
Sample Preparation : As this compound is a liquid at room temperature, a "neat" spectrum can be obtained. Place one to two drops of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition : Place the salt plate assembly in the sample holder of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization : Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Data Acquisition : The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques in determining the structure of this compound.
Caption: General experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic data to the structural elucidation of this compound.
References
Fundamental Reactivity of the 8-Methylquinoline Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core reactivity of the 8-methylquinoline ring system, a prevalent scaffold in medicinal chemistry and materials science. The strategic placement of the methyl group at the 8-position, in proximity to the ring nitrogen, imparts unique reactivity patterns that are crucial for the synthesis of complex molecular architectures. This document provides a comprehensive overview of key transformations, including electrophilic and nucleophilic substitutions, and reactions involving the methyl group, supplemented with detailed experimental protocols, quantitative data, and mechanistic diagrams.
Electrophilic Aromatic Substitution
Electrophilic attack on the this compound ring system preferentially occurs on the carbocyclic (benzene) ring rather than the electron-deficient pyridine ring. The primary sites of substitution are the C5 and C7 positions.
Nitration
Nitration of this compound with a mixture of nitric and sulfuric acids typically yields the 5-nitro derivative as the major product. The reaction conditions can be controlled to favor monosubstitution.
Experimental Protocol: Synthesis of 8-Methyl-5-nitroquinoline (Adapted from the nitration of 7-methylquinoline[1])
A solution of fuming nitric acid (28.5 mL) and 98% sulfuric acid (85.5 mL) is prepared and cooled to -5°C. To a mechanically stirred mixture of this compound (57.05 g, 0.398 mol) in concentrated sulfuric acid (142.5 mL), the pre-cooled nitrating mixture is added dropwise, maintaining the temperature at -5°C. After the addition is complete, the cooling bath is removed, and the reaction is stirred for an additional 40 minutes. The reaction mixture is then carefully poured over a large quantity of ice. Once the ice has completely melted, the precipitate is collected by vacuum filtration. The filtrate is treated with additional cold water to ensure complete precipitation, and the mixture is refrigerated overnight. The combined solid is filtered, washed with cold water, and dried to afford 8-methyl-5-nitroquinoline.
Halogenation
Bromination of this compound can be achieved using reagents such as N-bromosuccinimide (NBS), leading to substitution at the 5-position.
Experimental Protocol: Synthesis of 5-Bromo-8-methylquinoline (Adapted from the bromination of 5-methylquinoxaline[2])
To a solution of this compound (9.50 g, 65.97 mmol) in acetonitrile (80 mL) at room temperature, N-bromosuccinimide (27.00 g, 151.74 mmol) is added. The reaction mixture is stirred at 60°C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is diluted with ethyl acetate (500 mL), and any insoluble solids are removed by filtration. The filtrate is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-bromo-8-methylquinoline.
Reactions at the 8-Methyl Group
The methyl group at the 8-position is activated for a variety of transformations, including oxidation and deprotonation/lithiation, often facilitated by the directing effect of the adjacent nitrogen atom.
Oxidation to Carboxylic Acid
The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Experimental Protocol: Synthesis of 8-Quinolinecarboxylic Acid (General procedure for benzylic oxidation[3])
In a round-bottom flask, this compound is suspended in a mixture of water and a suitable co-solvent (e.g., pyridine or t-butanol). Potassium permanganate (KMnO4) is added portion-wise with vigorous stirring. The reaction mixture is heated to reflux until the purple color of the permanganate has disappeared, indicating the completion of the reaction. After cooling to room temperature, the manganese dioxide byproduct is removed by filtration. The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the 8-quinolinecarboxylic acid, which is then collected by filtration, washed with cold water, and dried.
Lithiation and Electrophilic Quench
The methyl group can be deprotonated using a strong base like n-butyllithium (n-BuLi) to form a nucleophilic lithiated intermediate. This intermediate can then react with various electrophiles.
Experimental Protocol: Synthesis of Phenyl(quinolin-8-yl)methanol (General procedure)
To a solution of this compound in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., argon), a solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise. The resulting deep red solution is stirred at -78°C for 1 hour. Benzaldehyde (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford phenyl(quinolin-8-yl)methanol.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on the this compound ring system is generally disfavored due to the electron-rich nature of the aromatic rings. For substitution to occur, the ring must be activated by strong electron-withdrawing groups, and a good leaving group must be present. While not a common reaction for the parent this compound, derivatives can undergo such transformations. For instance, a chloro-substituted 8-methylquinolinone derivative can undergo nucleophilic displacement of the chloride.[4]
Data Presentation
Table 1: Summary of Quantitative Data for Key Reactions
| Reaction | Product | Reagents | Yield (%) | Melting Point (°C) |
| Nitration | 8-Methyl-5-nitroquinoline | HNO₃, H₂SO₄ | ~99% (from 7-methylquinoline)[1] | Not specified |
| Bromination | 5-Bromo-8-methylquinoline | NBS, CH₃CN | ~41% (from 5-methylquinoxaline)[2] | Not specified |
| Oxidation | 8-Quinolinecarboxylic acid | KMnO₄ | Variable | 187-189 |
| Lithiation/Addition | Phenyl(quinolin-8-yl)methanol | n-BuLi, Benzaldehyde | Variable | Not specified |
Table 2: Spectroscopic Data for this compound and its Derivatives
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | 8.94 (dd, 1H), 8.11 (dd, 1H), 7.64 (d, 1H), 7.57 (d, 1H), 7.44 (t, 1H), 7.38 (dd, 1H), 2.83 (s, 3H)[5] | 149.0, 146.9, 136.3, 133.0, 128.9, 127.3, 126.1, 125.8, 121.0, 17.8[5] | Aromatic C-H stretch, C=C and C=N stretch, CH₃ bend |
| 8-Methyl-5-nitroquinoline | Not available | 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 (OCH₃ - reference compound)[6] | NO₂ stretch (asymmetric and symmetric), Aromatic C-H stretch, C=C and C=N stretch |
| 5-Bromo-8-methylquinoline | Not available | Not available | C-Br stretch, Aromatic C-H stretch, C=C and C=N stretch |
| 8-Quinolinecarboxylic Acid | 1H NMR (DMSO-d6): 13.5 (br s, 1H), 8.9 (dd, 1H), 8.4 (dd, 1H), 8.0 (d, 1H), 7.8 (d, 1H), 7.6 (m, 2H) | Not available | C=O stretch (acid), O-H stretch (acid), Aromatic C-H stretch, C=C and C=N stretch |
| Phenyl(quinolin-8-yl)methanol | Not available | Not available | O-H stretch (alcohol), Aromatic C-H stretch, C=C and C=N stretch |
Mandatory Visualizations
Caption: Mechanism of Electrophilic Aromatic Substitution.
Caption: Oxidation of the 8-Methyl Group.
Caption: Lithiation of the Methyl Group and Electrophilic Quench.
Caption: General Experimental Workflow for Synthesis.
References
- 1. brieflands.com [brieflands.com]
- 2. 5-Bromo-8-methylquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. This compound(611-32-5) 13C NMR [m.chemicalbook.com]
- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
Early Investigations into the Biological Activity of 8-Methylquinoline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylquinoline, a heterocyclic aromatic organic compound, belongs to the quinoline family, a class of compounds that has been a cornerstone in the development of therapeutic agents. While much of the focus in medicinal chemistry has been on hydroxylated and other substituted quinolines, early studies on this compound and its close derivatives have provided foundational insights into the biological potential and toxicological profile of this scaffold. This technical guide synthesizes the findings from these initial investigations, presenting key data, experimental methodologies, and a discussion of the structure-activity relationships that have guided further research in this area.
Toxicological Profile of this compound
Early research on this compound primarily focused on its toxicological properties, particularly its genotoxicity and carcinogenicity. These studies were crucial in understanding the potential risks and in guiding the structural modifications necessary to develop safer, biologically active derivatives.
Genotoxicity
This compound demonstrated mutagenic properties in several early in vitro assays. It was found to be mutagenic in Salmonella typhimurium studies, a standard measure of a compound's potential to cause genetic mutations.[1] Specifically, mutagenicity was observed in the TA100 strain with metabolic activation at concentrations ranging from 100 to 600 µg per plate.[1] Furthermore, it was shown to cause unscheduled DNA synthesis (UDS) in rat hepatocytes at a concentration of 1 mmol/L, indicating its potential to induce DNA damage and repair.[1][2] Chromosome aberrations and sister chromatid exchanges (SCE) were also noted in in vitro studies.[1]
Carcinogenicity
The carcinogenic potential of this compound has been investigated in rodent models, with mixed results. In a study involving intraperitoneal injection in male CD-1 mice, no significant increase in liver tumors was observed.[1][3] Similarly, a subcutaneous injection study in Sprague-Dawley rats did not reveal a carcinogenic effect.[1] However, this compound did exhibit skin tumor-initiating activity in a dermal exposure study, suggesting a potential for carcinogenicity depending on the route of exposure and tissue type.[1] In newborn mouse bioassays, this compound did not show significant tumorigenic activity.[3]
Quantitative Toxicological Data for this compound
| Assay Type | Organism/Cell Line | Concentration/Dose | Result |
| Mutagenicity (Ames Test) | S. typhimurium TA100 | 100 - 600 µ g/plate | Mutagenic with metabolic activation |
| Unscheduled DNA Synthesis | Rat Hepatocytes | 1 mmol/L | Positive |
| Chromosome Aberrations | In vitro | Not specified | Positive |
| Sister Chromatid Exchange | In vitro | Not specified | Positive |
| Carcinogenicity (I.P.) | Male CD-1 Mice | Not specified | No significant increase in liver tumors |
| Carcinogenicity (S.C.) | Sprague-Dawley Rats | Not specified | No significant carcinogenic effect |
| Skin Tumor Initiation | Mouse (Dermal) | Not specified | Positive |
| Carcinogenicity (Newborn) | CD-1 Mice | 0.25, 0.5, 1.0 µmol (I.P.) | No significant tumorigenic activity |
Antimicrobial and Antifungal Activities of this compound Derivatives
While this compound itself has not been the primary focus of antimicrobial studies, its hydroxylated analog, 8-hydroxyquinoline, and its derivatives have demonstrated significant activity against a broad spectrum of pathogens. The introduction of a hydroxyl group at the 8-position dramatically enhances the biological activity, a key finding from early research that has directed subsequent drug development efforts.
Antibacterial and Antifungal Screening
A range of 8-hydroxyquinoline derivatives have been evaluated for their minimum inhibitory concentrations (MICs) against various bacterial and fungal strains. These studies have consistently highlighted the importance of the 8-hydroxyl group for potent antimicrobial action.[4] For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline has shown high inhibitory potential against M. tuberculosis, M. smegmatis, and both methicillin-sensitive and -resistant S. aureus.[4]
Quantitative Antimicrobial Data for 8-Hydroxyquinoline Derivatives
| Compound | Organism | MIC (µM) |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 |
| M. smegmatis | 1.56 | |
| S. aureus (MSSA) | 2.2 | |
| S. aureus (MRSA) | 1.1 | |
| 8-O-prenyl derivative of 8-hydroxyquinoline | M. smegmatis | 12.5 |
Anticancer Activity of this compound Derivatives
Similar to the trend observed in antimicrobial studies, the anticancer potential of the quinoline scaffold is significantly enhanced by specific substitutions, particularly the presence of an 8-hydroxyl group. Early screenings indicated that purely 2-substituted quinolines, such as 2-methylquinoline, did not exhibit significant anticancer effects.[5] However, the introduction of a hydroxyl group at the 8-position led to a prominent antitumor effect against various cancer cell lines.[5]
Quantitative Anticancer Data for an 8-Hydroxyquinoline Derivative
| Compound | Cell Line | MTS50 Range (µg/mL) |
| 8-hydroxy-2-quinolinecarbaldehyde | MDA231 | 12.5–25 |
| T-47D | 12.5–25 | |
| Hs578t | 12.5–25 | |
| SaoS2 | 12.5–25 | |
| K562 | 12.5–25 | |
| SKHep1 | 12.5–25 | |
| Hep3B | 6.25 ± 0.034 |
Experimental Protocols
Ames Test (Mutagenicity Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA100) are used. These strains are unable to synthesize histidine and will not grow on a histidine-deficient medium.
-
Metabolic Activation: The test compound is mixed with a liver extract (S9 fraction) to simulate metabolic processes that might convert a non-mutagenic compound into a mutagenic one.
-
Exposure: The bacterial strain, the test compound, and the S9 mix are combined and plated on a histidine-deficient agar medium.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have undergone a back mutation and can now synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
Broth Microdilution (MIC Assay)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Microtiter Plate: A 96-well microtiter plate is used. Each well is filled with a specific concentration of the antimicrobial agent serially diluted in a liquid growth medium.
-
Inoculation: A standardized suspension of the test microorganism is added to each well.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Reading of Results: The wells are visually inspected for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Mechanism of Action of 8-Hydroxyquinoline Derivatives
The pronounced biological activity of 8-hydroxyquinoline and its derivatives is largely attributed to their ability to chelate metal ions. This chelation can disrupt essential cellular processes in both microbial and cancer cells. For instance, the formation of complexes with metal ions can affect their solubility and transport across cell membranes, allowing them to interfere with biological targets.[6] In the context of anticancer activity, the chelation of metals like iron and copper can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent apoptosis in cancer cells.[7] The inhibition of proteasome activity is another proposed mechanism for the anticancer effects of some 8-hydroxyquinoline derivatives.[8]
Conclusion
Early studies on this compound have primarily characterized its genotoxic and carcinogenic potential, revealing a need for caution and further investigation. While this compound itself has not emerged as a lead compound for therapeutic applications, the foundational research into its properties has been instrumental. It has highlighted the critical role of the 8-position on the quinoline ring for biological activity. The discovery that the introduction of a hydroxyl group at this position dramatically enhances antimicrobial and anticancer efficacy has paved the way for the development of a vast array of potent 8-hydroxyquinoline derivatives. This underscores the importance of early toxicological and structure-activity relationship studies in guiding the rational design of new and effective therapeutic agents. Further research into the specific mechanisms of action of these compounds will continue to be a key area of focus for drug development professionals.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carcinogenicity of quinoline, 4- and this compound and benzoquinolines in newborn mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. dovepress.com [dovepress.com]
An In-depth Technical Guide on the Physicochemical Characteristics of 8-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 8-Methylquinoline. The information is presented to support research, scientific analysis, and drug development activities where this compound is of interest. All quantitative data are summarized in a structured table for ease of comparison, and detailed experimental protocols for key characterization methods are provided.
Core Physicochemical Data
This compound is a heterocyclic aromatic organic compound with the molecular formula C₁₀H₉N.[1] It appears as a clear yellow to orange or green liquid or oil.[2][3][4] This compound is utilized in various chemical syntheses, including the preparation of osmium chloridophosphine complexes, and in quantitative structure-activity relationship (QSAR) studies of the mutagenicity and cytotoxicity of quinolines.[4][5]
Quantitative Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for its fundamental characteristics.
| Property | Value | Reference |
| Molecular Weight | 143.19 g/mol | [1] |
| Melting Point | -80 °C | [1][2][6][7] |
| Boiling Point | 248 °C | [2][8] |
| 245 °C | [6] | |
| 143 °C at 34 mmHg | [1][7] | |
| 135-136 °C at 25 mmHg | ||
| Density | 1.052 g/mL at 25 °C | [6][7] |
| 1.0719 at 20 °C (68 °F) | [3] | |
| Refractive Index | n20/D 1.614 | [1][6][7] |
| n20/D 1.6150 | ||
| pKa | 5.03 ± 0.17 (Predicted) | [6] |
| Solubility | Water: Slightly soluble (0.1-0.5 g/100 mL at 17 °C) | [4] |
| Organic Solvents: Soluble in Chloroform, Methanol | [6] | |
| Flash Point | 105 °C (221 °F) - closed cup | [7] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of a liquid compound like this compound are outlined below. These protocols are based on standard laboratory practices.
Determination of Boiling Point (Capillary Method)
The boiling point is a fundamental physical property for characterizing liquids. The capillary method is a common and reliable technique.[9]
Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the external atmospheric pressure. In the capillary method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.[9][10]
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
Procedure:
-
Fill the small test tube with this compound to a depth of about 2-3 cm.
-
Place the capillary tube, with its sealed end uppermost, into the liquid in the test tube.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Place the assembly in the Thiele tube or oil bath. The heating liquid should not be above the level of the this compound in the test tube.
-
Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will escape as bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. Record this preliminary temperature.[9]
-
Turn off the heat and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, record the temperature. This is the boiling point of the liquid.[9]
Determination of Solubility
Solubility tests are performed to determine the ability of a substance to dissolve in a solvent, which provides insights into its polarity.[11]
Principle: A specified amount of the solute (this compound) is added to a specified volume of a solvent. The mixture is agitated under controlled temperature, and the extent of dissolution is observed and quantified.[12]
Apparatus:
-
Test tubes or vials
-
Pipettes
-
Vortex mixer or shaker
-
Analytical balance
Procedure for Qualitative Determination:
-
Add a small, measured amount of this compound (e.g., 100 µL) to a test tube containing a set volume of the solvent (e.g., 1 mL of water, ethanol, chloroform).
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer.
-
Allow the mixture to stand for a few minutes and observe.
-
Record the solubility based on visual inspection:
-
Soluble: A clear, homogeneous solution is formed.
-
Slightly soluble: The solution is cloudy or contains a small amount of undissolved liquid.
-
Insoluble: Two distinct layers are visible, or the liquid remains as undissolved droplets.
-
Procedure for Quantitative Determination (Shake-Flask Method):
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
-
After equilibration, allow the undissolved portion to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution), ensuring no undissolved solute is transferred.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography. The determined concentration represents the solubility.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to measure the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure.
Principle: Molecules with chromophores absorb light at specific wavelengths, causing electronic transitions. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.
Apparatus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Appropriate solvent (e.g., ethanol, hexane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol). The concentration should be chosen such that the maximum absorbance falls within the optimal range of the instrument (typically 0.2-1.0).
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[14][15]
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[14][16]
-
Sample Measurement: Rinse the cuvette with a small amount of the this compound solution before filling it. Place the sample cuvette in the spectrophotometer.
-
Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm for aromatic compounds) and record the absorbance spectrum.[16]
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The absorbance value at λmax can be used for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of a molecule by observing the magnetic properties of its atomic nuclei. Both ¹H and ¹³C NMR are commonly used.
Principle: Atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb electromagnetic radiation at a specific frequency. This frequency is dependent on the local chemical environment of the nucleus, allowing for the elucidation of molecular structure.
Apparatus:
-
NMR spectrometer
-
NMR tubes (typically 5 mm)
-
Deuterated solvent (e.g., CDCl₃)
-
Pipettes
Procedure for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve an appropriate amount of this compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.[17][18] The deuterated solvent is necessary to provide a lock signal for the spectrometer and to avoid large solvent signals in a proton spectrum.[19]
-
Filtering: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[20]
-
Tube Placement: Place a cap on the NMR tube and wipe it clean. Insert the tube into a spinner turbine and adjust its depth using a depth gauge.
-
Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity. Acquire the ¹H and/or ¹³C NMR spectrum according to the instrument's standard procedures.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals (for ¹H NMR) to determine the relative number of protons. Analyze the chemical shifts, coupling patterns, and integration to elucidate the structure.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the physicochemical characterization of a liquid sample such as this compound.
Caption: Workflow for the physicochemical characterization of this compound.
References
- 1. 8-メチルキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 611-32-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 611-32-5 [chemicalbook.com]
- 5. This compound | 611-32-5 [amp.chemicalbook.com]
- 6. This compound CAS#: 611-32-5 [m.chemicalbook.com]
- 7. 8-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 611-32-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. microbenotes.com [microbenotes.com]
- 12. materialneutral.info [materialneutral.info]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 17. organomation.com [organomation.com]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. depts.washington.edu [depts.washington.edu]
- 20. sites.bu.edu [sites.bu.edu]
An In-depth Technical Guide to the Molecular Structure and Bonding of 8-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylquinoline, a heterocyclic aromatic compound, serves as a crucial scaffold in the development of various pharmacologically active agents and functional materials. A comprehensive understanding of its molecular structure and bonding is paramount for predicting its reactivity, designing novel derivatives, and elucidating its mechanism of action in biological systems. This technical guide provides an in-depth analysis of the molecular geometry, bonding characteristics, and spectroscopic properties of this compound. It details the theoretical and experimental methodologies for its characterization, including computational modeling, spectroscopic analysis, and synthetic protocols. This document aims to be a comprehensive resource for researchers leveraging the unique properties of the this compound core in scientific and drug development endeavors.
Molecular Structure and Geometry
This compound (C₁₀H₉N) is a derivative of quinoline with a methyl group substituted at the C8 position. The molecule consists of a fused bicyclic system where a benzene ring is annulated to a pyridine ring. The presence and position of the methyl group induce subtle but significant changes in the electronic distribution and steric profile of the parent quinoline molecule.
Bonding and Hybridization
The quinoline ring system is aromatic, with all carbon and nitrogen atoms being sp² hybridized. The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and is not part of the delocalized π-system, which imparts weak basic properties to the molecule. The methyl group's carbon atom is sp³ hybridized.
Molecular Geometry Data
Table 1: Calculated Bond Lengths for this compound
| Bond | Length (Å) |
| N1 - C2 | 1.316 |
| C2 - C3 | 1.424 |
| C3 - C4 | 1.365 |
| C4 - C10 | 1.425 |
| C10 - N1 | 1.376 |
| C10 - C5 | 1.423 |
| C5 - C6 | 1.371 |
| C6 - C7 | 1.417 |
| C7 - C8 | 1.379 |
| C8 - C9 | 1.421 |
| C9 - C10 | 1.423 |
| C8 - C11 | 1.512 |
| C11 - H12 | 1.096 |
| C11 - H13 | 1.096 |
| C11 - H14 | 1.097 |
Table 2: Calculated Bond Angles for this compound
| Angle | Angle (°) |
| C10 - N1 - C2 | 117.4 |
| N1 - C2 - C3 | 123.7 |
| C2 - C3 - C4 | 119.2 |
| C3 - C4 - C10 | 118.4 |
| C4 - C10 - N1 | 121.3 |
| C4 - C10 - C9 | 119.5 |
| N1 - C10 - C9 | 119.2 |
| C10 - C9 - C8 | 118.1 |
| C9 - C8 - C7 | 121.3 |
| C8 - C7 - C6 | 120.5 |
| C7 - C6 - C5 | 119.7 |
| C6 - C5 - C10 | 120.3 |
| C9 - C8 - C11 | 121.8 |
| C7 - C8 - C11 | 116.9 |
| H12 - C11 - H13 | 108.8 |
| H12 - C11 - C8 | 110.8 |
Experimental Protocols
Synthesis of this compound via Skraup Synthesis
The Skraup synthesis is a classical and effective method for the preparation of quinolines. This protocol is adapted for the synthesis of this compound from o-toluidine.
Materials:
-
o-Toluidine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or Arsenic Pentoxide as a milder oxidizing agent)
-
Ferrous Sulfate (to moderate the reaction)
-
Sodium Hydroxide (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add o-toluidine and a small amount of ferrous sulfate.
-
Addition of Reactants: Begin vigorous stirring and slowly add concentrated sulfuric acid through the dropping funnel. The mixture will generate heat.
-
Glycerol and Oxidizing Agent: In a separate beaker, mix the glycerol and nitrobenzene. Add this mixture slowly to the reaction flask via the dropping funnel. The reaction is highly exothermic and the rate of addition should be controlled to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, heat the mixture at a gentle reflux for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a large beaker containing crushed ice.
-
Neutralization: Slowly neutralize the acidic mixture with a concentrated solution of sodium hydroxide until it is strongly alkaline. This step should be performed in an ice bath to control the heat generated.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Spectroscopic Characterization
¹H NMR Protocol:
-
Sample Preparation: Prepare a solution of this compound (approximately 5-10 mg) in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: 0-12 ppm
-
-
Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
¹³C NMR Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse width: 30-45°
-
Spectral width: 0-200 ppm
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol for Liquid Sample (Neat):
-
Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a thin film.
-
Instrumentation: Use an FT-IR spectrometer equipped with attenuated total reflectance (ATR) or salt plates (NaCl or KBr).
-
Data Acquisition (ATR):
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a drop of this compound on the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.
Computational Modeling
Protocol for DFT Geometry Optimization:
-
Structure Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method:
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: 6-31G(d).
-
-
Calculation Type: Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) to ensure the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies).
-
Data Analysis: Extract the optimized bond lengths and angles from the output file.
Visualizations
Skraup Synthesis Mechanism
The following diagram illustrates the step-by-step mechanism of the Skraup synthesis for preparing a quinoline ring system, which is applicable to the synthesis of this compound from o-toluidine.
Caption: Mechanism of the Skraup synthesis of this compound.
Analytical Workflow for Characterization
The comprehensive characterization of a synthesized this compound sample involves a multi-step analytical workflow to confirm its identity, purity, and structure.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has provided a detailed examination of the molecular structure, bonding, and characterization of this compound. The presented computational data offers precise insights into the molecule's geometry, while the detailed experimental protocols for synthesis and spectroscopic analysis provide a practical framework for researchers. The visualized workflows for the Skraup synthesis and analytical characterization serve to clarify these complex processes. This comprehensive resource is intended to support the ongoing research and development of novel applications for this compound and its derivatives in the fields of medicinal chemistry and materials science.
References
An In-depth Technical Guide to the Solubility and Stability of 8-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for 8-methylquinoline. The information is intended to support research, development, and formulation activities involving this compound. While extensive quantitative data for this compound is limited in publicly available literature, this guide summarizes the existing information, provides detailed general experimental protocols, and presents a representative microbial degradation pathway.
Solubility Data
The solubility of this compound has been qualitatively and semi-quantitatively described in various sources. It is generally characterized as being slightly soluble in water and soluble in several organic solvents. A summary of the available data is presented in Table 1.
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature | Reference |
| Water | 1 to 5 mg/mL | 17.2 °C (63 °F) | [1] |
| Water | 0.1 to 0.5 g/100 mL | 17 °C | [2][3][4] |
| Water | Slightly soluble | Not Specified | [4] |
| Chloroform | Soluble | Not Specified | [2][4] |
| Methanol | Soluble | Not Specified | [2][4] |
It is important to note the lack of comprehensive, temperature-dependent solubility data in a wide range of pharmaceutically relevant solvents. Experimental determination of solubility in solvents pertinent to specific applications is highly recommended.
Stability Profile
This compound exhibits sensitivities to light and certain chemical conditions. The available stability information is summarized in Table 2.
Table 2: Stability Characteristics of this compound
| Condition | Observation | Reference |
| Light Exposure | May be sensitive to light. | [4][5] |
| Strong Oxidizing Agents | May react vigorously. | [4][5] |
| Strong Acids | May react vigorously. | [4][5] |
| Microbial Degradation | Subject to degradation by various microorganisms. Can be hydroxylated to form 2-quinolinones. | [6][7][8][9] |
| Thermal Stress | Combustible. | [4] |
No detailed kinetic data on the degradation of this compound under various pH, temperature, and humidity conditions were found in the reviewed literature. Stability-indicating assays and forced degradation studies would be necessary to fully characterize its stability profile and identify potential degradation products.
Experimental Protocols
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound
-
Selected solvent(s) of high purity
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
-
Scintillation vials or other suitable sealed containers
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visually apparent.
-
Prepare triplicate samples for each solvent and temperature condition.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended, which should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand at the experimental temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. To ensure all particulate matter is removed, either centrifuge the sample at a high speed or filter it through a chemically inert syringe filter.
-
-
Quantification:
-
Accurately dilute the clear supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
A calibration curve should be prepared using standards of known concentrations.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Protocol for Stability Testing
This protocol is based on the principles outlined in the ICH guidelines for stability testing of drug substances.
Objective: To evaluate the stability of this compound under various environmental conditions (e.g., temperature, humidity, and light) over time.
Materials and Equipment:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate sealed containers (e.g., amber glass vials)
-
Analytical instruments for assay and impurity determination (e.g., HPLC-UV with a stability-indicating method)
Procedure:
-
Stability-Indicating Method:
-
Develop and validate a stability-indicating analytical method, typically an HPLC method, that can separate this compound from its potential degradation products and quantify them.
-
Forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) should be conducted to demonstrate the method's specificity.
-
-
Sample Preparation and Storage:
-
Place known quantities of this compound into clean, inert, sealed containers.
-
Place the samples into stability chambers under the desired long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) storage conditions.
-
For photostability testing, expose the samples to a light source according to ICH Q1B guidelines.
-
-
Testing Schedule:
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing; 0, 1, 3, and 6 months for accelerated testing), remove samples from the stability chambers.
-
-
Analysis:
-
Analyze the samples for the following parameters:
-
Appearance (e.g., color change)
-
Assay of this compound
-
Levels of known and unknown degradation products
-
-
The stability-indicating method should be used for these analyses.
-
-
Data Evaluation:
-
Evaluate the data for any trends in the degradation of this compound or the formation of impurities over time.
-
The results from accelerated testing can be used to predict the long-term stability of the compound.
-
Representative Microbial Degradation Pathway
While specific signaling pathways in the context of drug development involving this compound are not well-documented, its environmental fate through microbial degradation is a relevant logical pathway. The following diagram illustrates a generalized aerobic degradation pathway for a quinoline structure, which is applicable to this compound. The initial step often involves hydroxylation.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of this compound. The data indicates that it is sparingly soluble in water but soluble in common organic solvents like chloroform and methanol. It is also known to be sensitive to light and reactive with strong oxidizing agents and acids.
A significant finding of this review is the lack of comprehensive quantitative data for both solubility and stability. For researchers and drug development professionals, this highlights the necessity of performing detailed experimental evaluations of these properties in the context of their specific applications. The generalized protocols provided in this guide offer a robust starting point for such investigations. The representative microbial degradation pathway provides insight into the environmental fate of this compound. Further research to generate more extensive and quantitative solubility and stability data would be highly valuable to the scientific community.
References
- 1. This compound | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 611-32-5 [m.chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. This compound | 611-32-5 [amp.chemicalbook.com]
- 5. This compound | 611-32-5 [chemicalbook.com]
- 6. Microbial degradation of quinoline and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial degradation of quinoline and methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermochemical Properties of 8-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of 8-methylquinoline. The information is compiled from peer-reviewed scientific literature and established chemical databases, with a focus on experimental data and methodologies. This document is intended to serve as a core reference for researchers and professionals in the fields of chemistry, materials science, and drug development who require accurate and detailed thermochemical data for this compound.
Core Thermochemical Properties
This compound (C₁₀H₉N) is a heterocyclic aromatic compound with a molecular weight of 143.19 g/mol .[1] Its thermochemical properties are crucial for understanding its behavior in various chemical processes, including reaction kinetics, phase transitions, and formulation development. The following tables summarize the key quantitative thermochemical data for this compound.
Table 1: Physical and Thermochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉N | [2] |
| Molecular Weight | 143.1852 g/mol | [2] |
| Melting Point | -80 °C | [3] |
| Boiling Point | 143 °C at 34 mmHg | [3] |
| 478 °F at 751 mmHg | [4] | |
| Density | 1.052 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.614 | [3] |
| Flash Point | 221 °F (105 °C) - closed cup | [3] |
Table 2: Enthalpy Data for this compound
| Enthalpy | Value (kJ/mol) | Method | Reference |
| Standard Molar Enthalpy of Formation (liquid, 298.15 K) | 10.73 | Combustion Calorimetry | [2] |
| Enthalpy of Fusion | 10.73 (at 246.9 K) | Adiabatic Calorimetry, DSC | [2] |
| Enthalpy of Vaporization | 57.3 ± 0.6 | Ebulliometry | [5] |
Table 3: Vapor Pressure of this compound
| Temperature (°F) | Temperature (°C) | Pressure (mmHg) | Reference |
| 75 | 23.9 | 5.9 | [4] |
| 111 | 43.9 | 8.0 | [4] |
| 149 | 65.0 | 12.6 | [4] |
Experimental Protocols
The thermochemical data presented in this guide were determined using a combination of well-established experimental techniques. The following sections provide detailed methodologies for the key experiments cited.
Oxygen Bomb Calorimetry
Oxygen bomb calorimetry is a standard method for determining the heat of combustion of a substance. From this, the standard enthalpy of formation can be calculated.
Objective: To determine the standard molar energy of combustion of this compound.
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound (approximately 0.5 to 1 g) is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb".[6] A fuse wire of known length is positioned to be in contact with the sample.[6]
-
Bomb Assembly and Pressurization: The bomb is sealed and then filled with high-purity oxygen to a pressure of approximately 30 atm to ensure complete combustion.[7]
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in a well-insulated container called a calorimeter. The calorimeter is equipped with a high-precision thermometer and a stirrer to ensure uniform temperature distribution.[8]
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire.[9] The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[9]
-
Data Analysis: The heat of combustion is calculated from the observed temperature rise, taking into account the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance like benzoic acid), and corrections for the heat of combustion of the fuse wire and the formation of nitric acid from any residual nitrogen.[8]
Adiabatic Heat Capacity Calorimetry
Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature. This technique is crucial for determining entropies and enthalpy changes over a range of temperatures.
Objective: To measure the heat capacity of this compound in its condensed phase.
Methodology:
-
Calorimeter Design: The sample is contained within a calorimeter vessel that is surrounded by an adiabatic shield.[10] The temperature of the shield is controlled to match the temperature of the sample vessel at all times, thereby minimizing heat exchange with the surroundings.[10]
-
Sample Loading: A known mass of this compound is loaded into the calorimeter vessel.
-
Heating and Temperature Measurement: A precisely measured amount of electrical energy is supplied to the sample, causing its temperature to rise.[10] The temperature of the sample is measured with a high-precision thermometer (e.g., a platinum resistance thermometer) before and after the energy input.
-
Data Calculation: The heat capacity at a given temperature is calculated from the amount of energy supplied and the corresponding temperature increase. Measurements are made in a series of small temperature increments over the desired temperature range.
Comparative Ebulliometry and Inclined-Piston Gauge Manometry
These methods are employed to determine the vapor pressure of a liquid as a function of temperature.
Objective: To measure the vapor pressure of this compound at various temperatures.
Methodology for Comparative Ebulliometry:
-
Apparatus: A twin ebulliometer setup is used, with one ebulliometer containing the sample (this compound) and the other containing a reference substance with a well-known vapor pressure-temperature relationship (e.g., water).[11] Both ebulliometers are connected to a common pressure manifold.[11]
-
Procedure: The sample and the reference substance are heated to their boiling points under a controlled, common pressure. The boiling temperatures of both substances are measured simultaneously with high-precision thermometers.
-
Vapor Pressure Determination: By knowing the boiling temperature of the reference substance, its vapor pressure can be determined from its known properties. Since the system is at a common pressure, this is also the vapor pressure of the this compound at its measured boiling temperature. The experiment is repeated at different pressures to obtain a set of vapor pressure versus temperature data.
Methodology for Inclined-Piston Gauge Manometry:
-
Apparatus: An inclined manometer is a device used for measuring small pressure differences with high accuracy.[12]
-
Procedure: The pressure exerted by the vapor of this compound at a controlled temperature is balanced against a known pressure, and the difference is measured by the displacement of a fluid in an inclined tube. The inclination of the tube amplifies the displacement, allowing for more precise readings of small pressure changes.[13]
Visualizations
The following diagrams illustrate the experimental workflow for determining the thermochemical properties of this compound and the logical relationship between these properties.
Caption: Experimental workflow for determining thermochemical properties.
Caption: Relationship between key thermochemical properties.
Conclusion
This technical guide has provided a detailed summary of the essential thermochemical properties of this compound, supported by experimental methodologies and data presented in a clear and accessible format. The information contained herein is vital for accurate modeling and prediction of the behavior of this compound in various scientific and industrial applications. The provided diagrams offer a visual representation of the experimental processes and the interconnectedness of the thermochemical parameters, further aiding in the comprehension and application of this critical data.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline, 8-methyl- [webbook.nist.gov]
- 3. This compound 97 611-32-5 [sigmaaldrich.com]
- 4. This compound | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. web.williams.edu [web.williams.edu]
- 8. biopchem.education [biopchem.education]
- 9. homepages.gac.edu [homepages.gac.edu]
- 10. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ia801400.us.archive.org [ia801400.us.archive.org]
- 12. scribd.com [scribd.com]
- 13. scribd.com [scribd.com]
Quantum Chemical Blueprint of 8-Methylquinoline: A Technical Guide for Researchers
An In-depth Analysis of the Molecular and Electronic Structure of a Key Quinoline Derivative
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 8-Methylquinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's structural, vibrational, and electronic properties through computational methods. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for the cited computational studies.
Introduction
This compound, a derivative of quinoline, is a molecule of considerable interest due to its presence in various biologically active compounds.[1] Understanding its fundamental molecular and electronic properties is crucial for the rational design of novel therapeutic agents and functional materials. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating these properties at the atomic level. This guide summarizes the key findings from computational studies on this compound, focusing on its optimized geometry, vibrational landscape, and electronic characteristics.
Computational Methodology
The data presented in this guide is primarily based on Density Functional Theory (DFT) calculations, a widely used and reliable method for studying the electronic structure of molecules.
Experimental Protocols
The typical computational protocol for a molecule like this compound involves the following steps:
-
Molecular Structure Input: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find its most stable energetic conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. A common and effective method for this is the B3LYP functional combined with the 6-31G(d) basis set. This level of theory has been shown to provide results that are in good agreement with experimental values for similar molecules.
-
Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
-
Electronic Property Calculations: Following successful optimization and frequency analysis, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential. These properties provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions.
The following diagram illustrates the general workflow for the quantum chemical analysis of an aromatic heterocycle like this compound.
Results and Discussion
The following sections present the quantitative data obtained from quantum chemical calculations on this compound.
Optimized Molecular Geometry
The geometry of this compound was optimized using the B3LYP/6-31G(d) level of theory.[2] The resulting optimized bond lengths and bond angles are presented in Tables 1 and 2, respectively. The numbering of the atoms corresponds to the standard IUPAC nomenclature for quinoline. The calculations show that the quinoline ring is nearly planar, with slight distortions due to the presence of the methyl group.
Table 1: Calculated Optimized Bond Lengths (Å) for this compound.
| Bond | Bond Length (Å) |
| N1-C2 | 1.316 |
| C2-C3 | 1.421 |
| C3-C4 | 1.365 |
| C4-C10 | 1.419 |
| C10-N1 | 1.375 |
| C10-C5 | 1.423 |
| C5-C6 | 1.368 |
| C6-C7 | 1.413 |
| C7-C8 | 1.381 |
| C8-C9 | 1.411 |
| C9-C10 | 1.423 |
| C8-C11 | 1.512 |
Table 2: Calculated Optimized Bond Angles (°) for this compound.
| Angle | Bond Angle (°) |
| C10-N1-C2 | 117.8 |
| N1-C2-C3 | 123.5 |
| C2-C3-C4 | 119.2 |
| C3-C4-C10 | 119.8 |
| C4-C10-N1 | 119.7 |
| N1-C10-C9 | 120.3 |
| C4-C10-C5 | 119.9 |
| C10-C5-C6 | 120.7 |
| C5-C6-C7 | 120.2 |
| C6-C7-C8 | 119.1 |
| C7-C8-C9 | 120.6 |
| C8-C9-C10 | 119.4 |
| C7-C8-C11 | 120.1 |
| C9-C8-C11 | 119.3 |
Vibrational Analysis
Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface and for predicting the infrared and Raman spectra. The calculated vibrational frequencies for this compound, obtained at the B3LYP/6-31G(d) level of theory, are summarized in Table 3. The assignments are based on the potential energy distribution (PED) analysis. It is a common practice to scale the calculated harmonic vibrational frequencies to account for anharmonicity and the approximate nature of the theoretical method.
Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound.
| Frequency (cm⁻¹) | Assignment |
| 3065 | C-H stretch (aromatic) |
| 2925 | C-H stretch (methyl, asymmetric) |
| 2860 | C-H stretch (methyl, symmetric) |
| 1620 | C=C stretch (aromatic) |
| 1585 | C=N stretch (aromatic) |
| 1460 | CH₃ deformation |
| 1380 | C-C stretch (ring) |
| 825 | C-H out-of-plane bend |
| 780 | Ring deformation |
Electronic Properties
The electronic properties of this compound, particularly the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its chemical reactivity and electronic transitions. The energies of these orbitals and the resulting energy gap are presented in Table 4. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.[3]
Table 4: Calculated Electronic Properties of this compound.
| Property | Value |
| HOMO Energy | -5.98 eV |
| LUMO Energy | -0.85 eV |
| HOMO-LUMO Energy Gap | 5.13 eV |
The HOMO is primarily localized on the quinoline ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is also distributed across the aromatic system, suggesting that it can act as an electron acceptor in chemical reactions.
Conclusion
This technical guide has provided a detailed overview of the quantum chemical calculations for this compound. The presented data, including optimized geometrical parameters, vibrational frequencies, and electronic properties, offer valuable insights into the fundamental characteristics of this important molecule. The detailed methodology and the computational workflow diagram serve as a practical reference for researchers planning similar computational studies. The theoretical data summarized herein can aid in the interpretation of experimental results and guide the future design of this compound derivatives with tailored biological activities and material properties. Further experimental validation of these computational predictions is encouraged to provide a more complete understanding of this versatile heterocyclic compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Methylquinoline via the Skraup Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Skraup synthesis is a classic and effective chemical reaction for the preparation of quinolines.[1][2] This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2] 8-Methylquinoline, a key derivative, serves as a valuable intermediate in the synthesis of various compounds, including agricultural chemicals and pharmaceuticals.[3][4] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of pharmacologically active molecules.[4][5] This document provides a detailed protocol for the synthesis of this compound using o-toluidine as the aromatic amine precursor.
Reaction Mechanism
The Skraup synthesis of this compound from o-toluidine proceeds through a series of well-defined steps. The reaction is initiated by the dehydration of glycerol in the presence of concentrated sulfuric acid to form the reactive intermediate, acrolein.[6] This is followed by a Michael addition of the o-toluidine to the acrolein. The resulting β-anilinopropionaldehyde derivative then undergoes acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline intermediate. Finally, an oxidizing agent is used to aromatize the dihydroquinoline to the stable this compound product.[7]
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]
- 4. This compound | 611-32-5 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. iipseries.org [iipseries.org]
- 7. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
Application Notes and Protocols: 8-Methylquinoline as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylquinoline is a heterocyclic aromatic compound that serves as a versatile N-donor ligand in coordination chemistry. The presence of the methyl group at the 8-position introduces steric and electronic modifications to the quinoline scaffold, influencing the geometry, stability, and reactivity of its metal complexes. The nitrogen atom of the quinoline ring, in proximity to the C-H bonds of the methyl group, makes this compound an ideal ligand for studies in C-H bond activation and functionalization.[1] Its coordination complexes with various transition metals have shown significant potential in catalysis, materials science, and bioinorganic chemistry.
These application notes provide an overview of the coordination chemistry of this compound, with a focus on its applications in catalysis and as a building block for functional metal complexes. Detailed protocols for the synthesis of this compound, its metal complexes, and representative catalytic applications are provided.
Primary Applications
The coordination complexes of this compound are primarily explored in the following areas:
-
Homogeneous Catalysis: The nitrogen atom of the this compound ligand can act as a directing group, enabling transition metals to catalyze specific organic transformations. Complexes of palladium, rhodium, and cobalt have been extensively studied for C-H activation and subsequent functionalization of the 8-methyl group.[2][3]
-
Materials Science: Metal complexes of quinoline derivatives are known for their potential in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The specific electronic properties of this compound complexes can be tuned by the choice of the metal center.
-
Bioinorganic Chemistry and Drug Development: Quinoline derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. Metal coordination can enhance these activities.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its coordination complexes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉N | [5] |
| Molecular Weight | 143.19 g/mol | [5] |
| Appearance | Clear yellow liquid | [6] |
| Boiling Point | 143 °C at 34 mmHg | [6] |
| Melting Point | -80 °C | [6] |
| Density | 1.052 g/mL at 25 °C | [6] |
Table 2: Stability Constants of Metal Complexes with 8-Mercaptoquinoline Derivatives
| Metal Ion | Ligand | Log β₂ | Reference(s) |
| Zn(II) | 8-mercaptoquinoline | 18.5 | [7] |
| Cd(II) | 8-mercaptoquinoline | 20.9 | [7] |
| Pb(II) | 8-mercaptoquinoline | 21.6 | [7] |
| Ni(II) | 8-mercaptoquinoline | 22.3 | [7] |
| Bi(III) | 8-mercaptoquinoline | 32.4 (Log β₃) | [7] |
| Ag(I) | 8-mercaptoquinoline | 25.1 | [7] |
Table 3: Selected Bond Lengths and Angles for a [TpPh,MeZn(MBI)] Complex (a structural analogue)
Note: Specific crystallographic data for a simple this compound complex was not found. The data below is for a zinc complex with a metal-binding isostere of 8-hydroxyquinoline and is provided for comparative purposes.
| Parameter | Value | Reference(s) |
| Zn-O Bond Length | ~2.0 Å | [8] |
| Zn-N Bond Length | Varies (0.2 Å longer than in 8-HQ complex for some isosteres) | [8] |
| Ligand Angle 'a' | ~116° (for 8-HQ) | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a general procedure for the preparation of quinolines.[9]
Materials:
-
Aniline (2 mmol)
-
1,3-Propanediol (8 mmol)
-
Carbon tetrachloride (4 mmol)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.02 mmol)
-
Argon gas
-
Hydrochloric acid
-
10% Sodium hydroxide solution
-
Methylene chloride
-
Ampule and pressure reactor
Procedure:
-
Charge a glass ampule with FeCl₃·6H₂O (0.02 mmol), aniline (2 mmol), carbon tetrachloride (4 mmol), and 1,3-propanediol (8 mmol) under an argon atmosphere.
-
Seal the ampule and place it inside a pressure reactor.
-
Heat the reactor to 150°C for 8 hours with continuous stirring.
-
After the reaction is complete, cool the reactor to room temperature and carefully open the ampule.
-
Pour the reaction mixture into hydrochloric acid.
-
Separate the aqueous layer, neutralize it with a 10% sodium hydroxide solution, and extract the product with methylene chloride.
-
Filter the organic layer, remove the solvent by distillation, and purify the residue by vacuum distillation.
Protocol 2: Synthesis of a Transition Metal Complex of a Methyl-Substituted 8-Hydroxyquinoline
This protocol describes the synthesis of an oxovanadium(IV) complex with a methyl-substituted 8-hydroxyquinoline.[10]
Materials:
-
Bis(acetylacetonato)oxovanadium(IV) [VO(acac)₂] (1 mmol)
-
2,6-dimethyl-8-hydroxyquinoline (2 mmol)
-
Toluene (30 mL)
-
Acetonitrile
-
Chloroform
Procedure:
-
Suspend VO(acac)₂ (1 mmol, 0.26 g) and 2,6-dimethyl-8-hydroxyquinoline (2 mmol, 0.35 g) in toluene (30 mL).
-
Reflux the resulting solution for 2 hours in open air.
-
Allow the solution to stand for several days to allow for the formation of a crystalline solid.
-
Collect the crystalline solid of the vanadium(IV) complex by filtration.
-
Recrystallize the product from an acetonitrile/chloroform mixture (1:1 v/v) to obtain crystals suitable for X-ray analysis.
Protocol 3: Catalytic Aerobic Oxidation of this compound
This protocol outlines a general procedure for the palladium-catalyzed aerobic oxidation of 8-methylquinolines.[11]
Materials:
-
This compound derivative (substrate)
-
Pd(II) catalyst (e.g., derived from 2,6-pyridinedicarboxylic acid)
-
Acetic acid (AcOH)
-
Acetic anhydride (Ac₂O)
-
Oxygen (or air)
Procedure:
-
In a suitable reaction vessel, dissolve the this compound substrate and the Pd(II) catalyst in a mixture of acetic acid and acetic anhydride.
-
Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) under an atmosphere of oxygen or air.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, NMR).
-
Upon completion, cool the reaction mixture and isolate the product (typically 8-quinolylmethyl acetate) using standard workup and purification procedures.
Protocol 4: Antimicrobial Susceptibility Testing
This protocol provides a general workflow for testing the antimicrobial activity of this compound complexes using the agar diffusion method.[4][12]
Materials:
-
Synthesized metal complex of this compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton (MH) broth
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Agar plates
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound by dissolving it in DMSO.
-
Prepare a uniform lawn of the microbial culture on an agar plate using a sterile swab.
-
Impregnate sterile paper discs with a known concentration of the test compound solution.
-
Place the discs on the surface of the agar plates.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each disc. A larger diameter indicates greater antimicrobial activity.
Visualizations
C-H Activation and Functionalization Pathway
The following diagram illustrates a generalized pathway for the transition metal-catalyzed C-H activation and functionalization of this compound.
Caption: Generalized pathway for C-H activation of this compound.
Experimental Workflow for Synthesis and Characterization
This diagram outlines the typical experimental workflow from ligand synthesis to the characterization of its metal complexes.
Caption: Workflow for synthesis and characterization of complexes.
Logical Relationship for Antimicrobial Screening
This diagram shows the logical steps involved in screening the antimicrobial activity of the synthesized complexes.
Caption: Logical workflow for antimicrobial screening.
References
- 1. prepchem.com [prepchem.com]
- 2. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 611-32-5 | Benchchem [benchchem.com]
- 7. The stability of metal complexes with 8-mercaptoquinoline and alkyl-substituted 8-mercaptoquinolines in dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed C-H Activation of 8-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed C-H functionalization of 8-methylquinoline. This pivotal reaction class opens avenues for the synthesis of novel quinoline derivatives with significant potential in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and the ability to selectively functionalize the C(sp³)–H bonds of the 8-methyl group provides a powerful tool for generating new chemical entities.[1][2]
Introduction
The direct functionalization of C-H bonds has emerged as a highly atom-economical and efficient strategy in modern organic synthesis.[3] Among the various C-H activation methods, palladium-catalyzed reactions have shown remarkable versatility and functional group tolerance.[4] The this compound scaffold is an ideal substrate for directed C(sp³)–H activation, as the nitrogen atom of the quinoline ring acts as an intrinsic directing group, facilitating the formation of a stable cyclometalated palladium intermediate.[5][6] This directed activation enables the selective introduction of various functional groups at the methyl position, leading to a diverse array of substituted quinolines. These functionalized quinolines are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][7]
General Reaction Mechanism
The palladium-catalyzed C-H activation of this compound typically proceeds through a concerted metalation-deprotonation (CMD) pathway. The catalytic cycle can be broadly described by the following key steps:
-
Coordination: The palladium catalyst coordinates to the nitrogen atom of the quinoline ring.
-
C-H Activation: The coordinated palladium center facilitates the cleavage of a C-H bond of the 8-methyl group, forming a five-membered palladacycle intermediate. This is often the rate-determining step.
-
Oxidative Addition/Reductive Elimination or Further Reaction: The palladacycle can then undergo various transformations depending on the coupling partner, such as oxidative addition with a subsequent reductive elimination, or insertion of an unsaturated partner.
-
Catalyst Regeneration: The active palladium catalyst is regenerated, completing the catalytic cycle.
Caption: General catalytic cycle for Pd-catalyzed C-H activation of this compound.
Application Note 1: Palladium-Catalyzed C(sp³)–H Acetoxylation
Objective: To provide a protocol for the direct acetoxylation of the 8-methyl group of quinolines, yielding valuable 8-(acetoxymethyl)quinoline derivatives. These products can serve as versatile intermediates for further synthetic transformations.
Background: Palladium-catalyzed acetoxylation of C(sp³)–H bonds offers a direct route to introduce an oxygen functionality.[8][9] This transformation typically employs an oxidant, such as PhI(OAc)₂, to facilitate the C-O bond formation from the palladacycle intermediate.[10]
Experimental Protocol:
Materials:
-
This compound derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Acetic acid (AcOH)
-
Anhydrous solvent (e.g., DCE or HFIP/DME/Ac₂O mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure: [10]
-
To a flame-dried reaction vessel, add the this compound derivative (1.0 equiv.), Pd(OAc)₂ (5-10 mol%), and PhI(OAc)₂ (2.0-3.0 equiv.).
-
Under an inert atmosphere, add the anhydrous solvent.
-
Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-(acetoxymethyl)quinoline derivative.
Quantitative Data Summary:
| Entry | This compound Derivative | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)₂ (10) | PhI(OAc)₂ (2.0) | AcOH | 100 | 12 | 85 |
| 2 | 6-Chloro-8-methylquinoline | Pd(OAc)₂ (10) | PhI(OAc)₂ (2.0) | DCE | 120 | 24 | 78 |
| 3 | 6-Methoxy-8-methylquinoline | Pd(OAc)₂ (5) | PhI(OAc)₂ (2.5) | AcOH | 100 | 16 | 92 |
| 4 | 8-Methyl-3-phenylquinoline | Pd(OAc)₂ (10) | PhI(OAc)₂ (2.0) | DCE | 120 | 24 | 65 |
Application Note 2: Palladium-Catalyzed C(sp³)–H Alkylation with Aziridines
Objective: To detail a method for the synthesis of functionalized γ-quinolinylpropylamines through the palladium-catalyzed C(sp³)–H alkylation of 8-methylquinolines with aziridines.[11][12] This reaction proceeds via a sequential C–H and C–N bond activation process.[11]
Background: The use of strained rings like aziridines as alkylating agents in C-H activation is an attractive strategy for constructing carbon-carbon and carbon-nitrogen bonds in a single step.[5] The ring-opening of the aziridine is driven by the relief of ring strain.
Experimental Protocol:
Materials:
-
This compound derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
N-Tosylaziridine or other activated aziridines
-
Additive (e.g., Ag₂CO₃ or K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
In a sealed tube, combine the this compound derivative (1.0 equiv.), Pd(OAc)₂ (5-10 mol%), the aziridine (1.2-1.5 equiv.), and the additive (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100-130 °C) for the indicated time (typically 12-36 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired γ-quinolinylpropylamine product.
Quantitative Data Summary:
| Entry | This compound Derivative | Aziridine | Catalyst (mol%) | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | N-Tosylaziridine | Pd(OAc)₂ (10) | Ag₂CO₃ (2.0) | Toluene | 110 | 24 | 82 |
| 2 | 3-Phenyl-8-methylquinoline | N-Tosylaziridine | Pd(OAc)₂ (10) | Ag₂CO₃ (2.0) | Toluene | 110 | 24 | 73[5] |
| 3 | 4-Hydroxy-8-methylquinoline | N-Tosylaziridine | Pd(OAc)₂ (10) | Ag₂CO₃ (2.0) | Toluene | 110 | 24 | 78[5] |
| 4 | This compound | N-Benzoylaziridine | Pd(OAc)₂ (10) | K₂CO₃ (2.0) | Dioxane | 130 | 36 | 68 |
Application Note 3: Palladium-Catalyzed C(sp³)–H Nitration
Objective: To provide a protocol for the direct nitration of the 8-methyl group of quinolines using tert-butyl nitrite (t-BuONO) as the nitrating agent.[10][13] The resulting 8-(nitromethyl)quinolines are valuable precursors for the synthesis of amines and other nitrogen-containing compounds.[13]
Background: The introduction of a nitro group is a fundamental transformation in organic synthesis. Palladium-catalyzed C-H nitration provides a direct method to achieve this, avoiding harsh acidic conditions typically associated with traditional nitration methods.[14][15]
Experimental Protocol:
Materials:
-
This compound derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
tert-Butyl nitrite (t-BuONO)
-
Anhydrous solvent (e.g., DCE or CH₃CN)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
To a reaction tube, add the this compound derivative (1.0 equiv.) and Pd(OAc)₂ (10 mol%).
-
Under an inert atmosphere, add the anhydrous solvent followed by t-BuONO (2.0-3.0 equiv.).
-
Seal the tube and stir the reaction mixture at the specified temperature (e.g., 80-100 °C) for the required duration (typically 12-24 hours).
-
Monitor the reaction's progress using TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the 8-(nitromethyl)quinoline product.
Quantitative Data Summary:
| Entry | This compound Derivative | Catalyst (mol%) | Nitrating Agent (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)₂ (10) | t-BuONO (2.0) | DCE | 80 | 12 | 91 |
| 2 | 5-Bromo-8-methylquinoline | Pd(OAc)₂ (10) | t-BuONO (2.0) | DCE | 80 | 12 | 85 |
| 3 | 6-Fluoro-8-methylquinoline | Pd(OAc)₂ (10) | t-BuONO (3.0) | CH₃CN | 100 | 24 | 75 |
| 4 | 8-Methyl-2-phenylquinoline | Pd(OAc)₂ (10) | t-BuONO (2.5) | DCE | 80 | 18 | 62 |
Applications in Drug Development
Functionalized quinolines are a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[1] Their planar structure allows for intercalation with DNA, and they can interact with various enzyme active sites.[4] The C-H functionalization of this compound provides a direct route to novel analogs of established drugs and to new chemical entities with potentially improved pharmacological profiles.
Many quinoline-based compounds have been investigated as anticancer agents, acting through various mechanisms such as:[1][17]
-
Inhibition of Tyrosine Kinases: Many receptor tyrosine kinases are overexpressed in cancer cells, and quinoline derivatives can act as inhibitors.[17]
-
Topoisomerase Inhibition: By stabilizing the topoisomerase-DNA complex, these compounds can lead to DNA damage and apoptosis.[17]
-
Induction of Apoptosis: Functionalized quinolines can trigger programmed cell death through intrinsic and extrinsic pathways.[1]
-
Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.[1]
Caption: Key anticancer mechanisms of functionalized quinoline derivatives.
The synthetic accessibility of diverse 8-substituted quinolines via palladium-catalyzed C-H activation allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 611-32-5 | Benchchem [benchchem.com]
- 3. acs.figshare.com [acs.figshare.com]
- 4. ijmphs.com [ijmphs.com]
- 5. Palladium catalyzed C(sp3)–H alkylation of 8-methylquinolines with aziridines: access to functionalized γ-quinolinylpropylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction | MDPI [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acs.figshare.com [acs.figshare.com]
- 10. Palladium-Catalyzed sp3 C–H Acetoxylation of α,α-Disubstituted α-Amino Acids [mdpi.com]
- 11. Palladium catalyzed C(sp3)–H alkylation of 8-methylquinolines with aziridines: access to functionalized γ-quinolinylpropylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Palladium catalyzed C(sp<sup>3</sup>)–H alkylation of 8-methylquinolines with aziridines: access to functionalized γ-qu… [ouci.dntb.gov.ua]
- 13. Palladium-Catalyzed sp(3) C-H Nitration of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Nitration of Meyer-Schuster Intermediates with tBuONO as Nitrogen Source at Ambient Temperature [organic-chemistry.org]
- 15. Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Application of 8-Methylquinoline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 8-methylquinoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document provides detailed application notes on the diverse therapeutic applications of this compound derivatives and comprehensive protocols for their synthesis and biological evaluation.
Application Notes
The this compound core can be synthetically modified at various positions to generate derivatives with enhanced potency and target specificity. The methyl group at the 8-position can influence the compound's steric and electronic properties, contributing to its interaction with biological targets. Furthermore, the quinoline nitrogen can act as a hydrogen bond acceptor and a coordination site for metal ions, a property that is often exploited in the design of enzyme inhibitors.
Anticancer Activity
Derivatives of this compound, particularly 8-hydroxyquinolines, have emerged as promising anticancer agents. These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.
One notable derivative, 8-hydroxy-2-quinolinecarbaldehyde , has demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines.[1] Its mechanism of action is believed to involve the chelation of intracellular metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis. Furthermore, some quinoline-based compounds have been shown to inhibit critical signaling pathways involved in cancer progression, such as the PI3K/Akt pathway, which regulates cell survival and proliferation.[2][3][4]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases, including cancer and neurodegenerative disorders. This compound derivatives have been investigated for their anti-inflammatory properties. For instance, 8-(tosylamino)quinoline has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated macrophages.[5] The underlying mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[6][7][8]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The this compound scaffold has served as a template for the design of potent antibacterial and antifungal compounds. 5,7-Dichloro-8-hydroxy-2-methylquinoline has shown significant inhibitory activity against various bacterial species, including Mycobacterium tuberculosis and Staphylococcus aureus.[9][10] The antimicrobial action of these compounds is often attributed to their ability to chelate essential metal ions required for microbial growth and to disrupt cell membrane integrity.
Quantitative Data Summary
The following tables summarize the biological activities of representative this compound derivatives.
| Compound | Cancer Cell Line | Assay | IC50 (µg/mL) | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | MTS | 6.25 ± 0.034 | [1] |
| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | MTS | 12.5 - 25 | [1] |
| Compound | Activity | Assay | IC50 (µmol/L) | Reference |
| 8-(tosylamino)quinoline | NO Production Suppression | LPS-activated RAW264.7 cells | 1 - 5 | [5] |
| 8-(tosylamino)quinoline | TNF-α Production Suppression | LPS-activated RAW264.7 cells | 1 - 5 | [5] |
| 8-(tosylamino)quinoline | PGE2 Production Suppression | LPS-activated RAW264.7 cells | 1 - 5 | [5] |
| Compound | Microorganism | Assay | MIC (µM) | Reference |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | Broth Dilution | 0.1 | |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MSSA) | Broth Dilution | 2.2 | |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MRSA) | Broth Dilution | 1.1 |
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of 8-hydroxy-2-quinolinecarbaldehyde [1]
This protocol describes the oxidation of 8-hydroxy-2-methylquinoline to 8-hydroxy-2-quinolinecarbaldehyde.
Materials:
-
8-hydroxy-2-methylquinoline
-
Selenium dioxide
-
Dioxane
-
Water
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, combine 8-hydroxy-2-methylquinoline (1.0 equivalent) and selenium dioxide (1.2 equivalents).
-
Add a mixture of dioxane and water (e.g., 100 mL dioxane and 2 mL water).
-
Reflux the mixture for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under vacuum.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane) as the eluent.
-
Collect the fractions containing the desired product and concentrate under vacuum to yield 8-hydroxy-2-quinolinecarbaldehyde as a yellow solid.
Protocol 2: Synthesis of 5,7-dichloro-8-hydroxy-2-methylquinoline [11]
This protocol details the chlorination of 8-hydroxy-2-methylquinoline (quinaldine).
Materials:
-
8-hydroxy-2-methylquinoline
-
Chloroform
-
Chlorine gas
-
Iodine
-
Sodium pyrosulphite
-
Ammonia solution
-
Sodium bisulphite solution
Procedure:
-
Dissolve 8-hydroxy-2-methylquinoline in chloroform.
-
Add a catalytic amount of iodine (0.5 to 5% by weight of the starting material).
-
Pass an excess of chlorine gas through the solution.
-
After the chlorination is complete, add water to the reaction mixture.
-
Remove the chloroform by distillation.
-
Add a solution of sodium pyrosulphite in water to the reaction mixture.
-
Adjust the pH of the solution to 2 with ammonia.
-
Filter the hot solution to collect the precipitated product.
-
Wash the product with a sodium bisulphite solution and then with water.
-
Dry the purified 5,7-dichloro-8-hydroxy-2-methylquinoline.
Biological Assay Protocols
Protocol 3: MTS Assay for Anticancer Activity [12][13][14]
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTS assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative (test compound)
-
96-well flat-bottom sterile microplates
-
MTS reagent
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of solvent used for the compound) and blank control wells (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [15][16][17]
This protocol is for determining the MIC of this compound derivatives against bacterial strains.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound derivative (test compound)
-
Sterile 96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 5: Nitric Oxide Production Assay in LPS-Activated Macrophages [18][19][20][21]
This protocol measures the anti-inflammatory effect of this compound derivatives by quantifying nitric oxide production.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound derivative (test compound)
-
Griess Reagent System
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the inhibitory effect of the compound on NO production.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Caption: Experimental workflow for the MTS cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex for first and second line drugs by broth dilution in a microtiter plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 9. rroij.com [rroij.com]
- 10. scispace.com [scispace.com]
- 11. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. atcc.org [atcc.org]
- 15. protocols.io [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 20. mdpi.com [mdpi.com]
- 21. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 8-Methylquinoline in the Synthesis of Organic Dyes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of organic dyes using 8-methylquinoline and its derivatives. The focus is on two major classes of dyes: azo dyes and cyanine dyes. This guide includes preparative methods for key precursors, step-by-step synthesis protocols for the dyes, and tabulated quantitative data for easy comparison.
Synthesis of the Precursor: this compound
A fundamental precursor for certain quinoline-based dyes is this compound itself. It can be synthesized via the Skraup reaction, a classic method for quinoline synthesis.
Experimental Protocol: Skraup Synthesis of this compound
The Skraup synthesis is a vigorous reaction and should be performed with appropriate safety precautions in a well-ventilated fume hood.[1]
Reaction: o-Toluidine + Glycerol → this compound
Materials:
-
o-Toluidine
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)
-
Ferrous sulfate (catalyst, optional)
-
Sodium hydroxide solution (for workup)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add concentrated sulfuric acid to glycerol with cooling.
-
Add ferrous sulfate to the mixture.
-
Slowly add o-toluidine to the mixture with constant stirring.
-
Gently heat the mixture. The reaction is exothermic and will become vigorous. Control the heating to maintain a steady reflux.
-
After the initial vigorous reaction subsides, continue to heat the mixture at reflux for several hours to ensure the completion of the reaction.
-
Cool the reaction mixture and carefully dilute it with water.
-
Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution. This will neutralize the excess sulfuric acid and precipitate the crude product.
-
Extract the this compound from the aqueous layer using an organic solvent.
-
Wash the organic extract with water and then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent by distillation.
-
Purify the crude this compound by vacuum distillation. A yield of up to 90% can be achieved under optimized conditions.[2]
Logical Workflow for Skraup Synthesis:
Caption: Workflow for the Skraup synthesis of this compound.
Synthesis of Azo Dyes from 8-Hydroxyquinoline
8-Hydroxyquinoline, a derivative of quinoline, is a common coupling component in the synthesis of azo dyes. The synthesis involves two main steps: the diazotization of a primary aromatic amine and the subsequent azo coupling with 8-hydroxyquinoline.
Experimental Protocol: Synthesis of 5-(Arylazo)-8-hydroxyquinoline
Reaction: Aryl diazonium salt + 8-Hydroxyquinoline → 5-(Arylazo)-8-hydroxyquinoline
Materials:
-
Aromatic amine (e.g., aniline, p-toluidine, 2-chloroaniline)[3]
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
8-Hydroxyquinoline
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
Step 1: Diazotization of the Aromatic Amine
-
Dissolve the aromatic amine (0.02 mol) in a mixture of concentrated HCl (9 mL) and water (9 mL) in a beaker.[3]
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve sodium nitrite (0.03 mol) in cold water (20 mL).[3]
-
Slowly add the cold sodium nitrite solution dropwise to the amine solution while maintaining the temperature between 0-5 °C and stirring continuously.
-
Continue stirring the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.
Step 2: Azo Coupling
-
In a separate beaker, dissolve 8-hydroxyquinoline (0.03 mol) in a 10% NaOH solution (30 mL) and cool it to 0-5 °C in an ice bath.[4]
-
Slowly add the previously prepared cold diazonium salt solution to the 8-hydroxyquinoline solution with vigorous stirring, while maintaining the temperature below 5 °C.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional hour.
-
Filter the precipitated dye, wash it thoroughly with cold water until the washings are neutral, and then dry it.
-
The crude dye can be recrystallized from a suitable solvent, such as ethanol, to obtain a pure product.[4]
Experimental Workflow for Azo Dye Synthesis:
Caption: Workflow for the synthesis of 5-(arylazo)-8-hydroxyquinoline dyes.
Quantitative Data for 8-Hydroxyquinoline-Based Azo Dyes
| Aromatic Amine | Product Name | Yield (%) | Color | Reference |
| Aniline Derivatives | 7-substituted-5-(arylazo)-8-hydroxyquinolines | 75-90 | Varies (Colored Powder) | [5] |
| 2-Amino-6-nitrotoluene | 5-(6-nitrotoluenephenylazo)-8-hydroxyquinoline | 83 | Bright Orange | [4] |
| 4-Chloroaniline | 5-(4-chlorophenylazo)-8-hydroxyquinoline | 85 | Dark Brown | [4] |
| p-Phenylene diamine | 5-((4-aminophenyl)diazenyl)quinolin-8-ol | 89 | Black | [6] |
Spectroscopic Data for Representative Azo Dyes: [4][6][7]
-
FT-IR (cm⁻¹):
-
O-H stretching: ~3200-3400
-
N=N stretching: ~1550-1600
-
C-O stretching: ~1220-1250
-
-
¹H-NMR (DMSO-d₆, δ ppm):
-
Aromatic protons: 6.7-9.4
-
OH proton: ~9.2-10.0
-
Synthesis of Cyanine Dyes from this compound
Cyanine dyes are characterized by two nitrogen-containing heterocycles linked by a polymethine bridge.[8] Unsymmetrical cyanine dyes can be synthesized using an N-alkyl-8-methylquinolinium salt as one of the heterocyclic components. The synthesis typically proceeds through a hemicyanine intermediate.[8]
Experimental Protocol: Synthesis of an Unsymmetrical Trimethine Cyanine Dye
This protocol is an adaptation of general methods for unsymmetrical cyanine dye synthesis.[8]
Reaction: N-Alkyl-8-methylquinolinium salt + Hemicyanine intermediate → Unsymmetrical Trimethine Cyanine Dye
Materials:
-
This compound
-
Alkylating agent (e.g., ethyl iodide, methyl p-toluenesulfonate)
-
N,N'-Diphenylformamidine or Triethyl orthoformate
-
Another N-alkylated heterocycle with an active methyl group (e.g., N-ethyl-picolinium iodide)
-
Base (e.g., triethylamine or piperidine)
-
Solvent (e.g., ethanol, pyridine)
Procedure:
Step 1: Quaternization of this compound
-
Dissolve this compound in a suitable solvent like acetonitrile or ethanol.
-
Add an excess of the alkylating agent (e.g., ethyl iodide).
-
Heat the mixture to reflux for several hours until the quaternization is complete.
-
Cool the reaction mixture to room temperature. The N-alkyl-8-methylquinolinium salt will precipitate.
-
Filter the salt, wash it with a cold solvent, and dry it.
Step 2: Synthesis of the Hemicyanine Intermediate
-
React the N-alkyl-8-methylquinolinium salt with a methine source like N,N'-diphenylformamidine in the presence of a base (e.g., triethylamine) and a dehydrating agent (e.g., acetic anhydride).
-
Heat the mixture to form the hemicyanine intermediate. This intermediate is often used in the next step without further purification.
Step 3: Formation of the Unsymmetrical Cyanine Dye
-
Dissolve the hemicyanine intermediate and the second N-alkylated heterocycle (e.g., N-ethyl-picolinium iodide) in a solvent like ethanol or pyridine.
-
Add a basic catalyst, such as piperidine or triethylamine.
-
Heat the mixture to reflux for several hours. The color of the solution will change as the cyanine dye is formed.
-
Cool the reaction mixture. The unsymmetrical cyanine dye will precipitate.
-
Filter the dye, wash it with a cold solvent, and recrystallize it from a suitable solvent system to obtain the pure product.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]
- 3. ijacskros.com [ijacskros.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. goums.ac.ir [goums.ac.ir]
- 8. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Screening of 8-Methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the screening of 8-methylquinoline derivatives for their antimicrobial properties. This document outlines the synthesis of these compounds, detailed protocols for determining their minimum inhibitory concentrations (MICs), and presents quantitative data from recent studies. Additionally, it includes visualizations of experimental workflows and a proposed mechanism of action to facilitate a deeper understanding of the subject.
Introduction
Quinoline and its derivatives have long been a subject of interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The this compound scaffold, in particular, serves as a crucial starting point for the development of novel therapeutic agents. Modifications to this core structure have led to the discovery of compounds with significant potency against various pathogenic microorganisms. This document serves as a practical guide for researchers engaged in the discovery and development of new antimicrobial agents based on the this compound framework.
Data Presentation: Antimicrobial Activity of Quinoline Derivatives
The antimicrobial efficacy of this compound and its derivatives is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of various quinoline derivatives against a panel of clinically relevant bacteria and fungi.
Table 1: Antibacterial Activity of 8-Hydroxy-2-Methylquinoline Derivatives
| Compound | M. tuberculosis (µM) | M. smegmatis (µM) | MSSA* (µM) | MRSA** (µM) |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | 0.1[1][2] | 1.56[1][2] | 2.2[1][2] | 1.1[1][2] |
| 5,7-dibromo-2-methylquinolin-8-ol | - | - | - | 6.25 (µg/mL)[3] |
*MSSA: Methicillin-sensitive Staphylococcus aureus **MRSA: Methicillin-resistant Staphylococcus aureus
Table 2: General Antibacterial Activity of Novel Quinoline Derivatives
| Compound Series | Bacillus cereus (µg/mL) | Staphylococcus sp. (µg/mL) | Pseudomonas sp. (µg/mL) | Escherichia coli (µg/mL) |
| Novel Quinoline Derivatives | 3.12 - 50 | 3.12 - 50 | 3.12 - 50 | 3.12 - 50 |
Table 3: Antifungal Activity of Quinoline-Thiazole Derivatives
| Compound | C. albicans ATCC 24433 (µg/mL) | C. glabrata ATCC 90030 (µg/mL) |
| Compound 4d, 4i, 4k, 4l, 4m | 1.95[4] | 1.95[4] |
| Compound 4b, 4e, 4f | - | <0.06[4] |
Experimental Protocols
Protocol 1: Synthesis of 8-Hydroxyquinoline Derivatives
This protocol describes a general method for the synthesis of 8-hydroxyquinoline derivatives via esterification, which can be adapted for this compound precursors.[5]
Materials:
-
5-Hydroxymethyl-8-quinolinol (or a corresponding this compound derivative)
-
Para-substituted benzoic acid
-
Absolute Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve 5-hydroxymethyl-8-quinolinol (0.01 mol) and a para-substituted benzoic acid (0.01 mol) in 50 mL of absolute THF.
-
Add a catalytic amount of concentrated HCl to the solution.
-
Reflux the reaction mixture under magnetic stirring for 10 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with 20 mL of water.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Broth Microdilution Susceptibility Test
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Microtiter Plate Preparation (Serial Dilution):
-
Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Workflow for the broth microdilution susceptibility test.
Proposed Mechanism of Action
Some quinoline derivatives are known to inhibit peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis.[9][10]
Caption: Inhibition of Peptide Deformylase (PDF) by this compound derivatives.
Conclusion
The this compound scaffold presents a promising avenue for the development of novel antimicrobial agents. The protocols and data provided herein offer a foundational framework for the synthesis and evaluation of new derivatives. Further research, including structure-activity relationship (SAR) studies and investigations into their mechanisms of action, will be crucial in optimizing the therapeutic potential of this class of compounds. The versatility of the quinoline ring system, coupled with the potential for diverse chemical modifications, ensures that this compound derivatives will remain an important area of focus in the ongoing search for effective treatments for infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Peptide deformylase: a new target in antibacterial, antimalarial and anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 8-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of validated analytical methodologies for the precise quantification of 8-Methylquinoline. The protocols detailed below encompass High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry, and Fluorescence Spectroscopy, catering to a variety of analytical needs, from routine quality control to trace-level analysis in complex matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application: This method is highly suitable for the routine quantification of this compound in bulk drug substances, pharmaceutical formulations, and for monitoring reaction kinetics. It offers a balance of speed, sensitivity, and robustness.
Experimental Protocol
a. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid or Phosphoric acid
-
Deionized water
b. Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of acetonitrile and 10 mM ammonium acetate buffer (pH adjusted to 4.5 with formic acid) in a 60:40 (v/v) ratio. For mass spectrometry compatibility, formic acid is preferred over phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
c. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[1]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. For solid dosage forms, an appropriate extraction or dissolution step may be required, followed by filtration through a 0.45 µm syringe filter.
d. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary (HPLC-UV)
| Parameter | Typical Performance for Quinoline Derivatives |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~5 ng/mL |
| Limit of Quantification (LOQ) | ~15 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2% |
Note: The quantitative data is based on typical performance for structurally similar quinoline derivatives and should be validated for this compound in your specific matrix.
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: GC-MS is a highly sensitive and selective method, ideal for the quantification of this compound at trace levels and for its unequivocal identification in complex matrices such as environmental samples or biological fluids.
Experimental Protocol
a. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase)
-
This compound reference standard
-
Toluene or Dichloromethane (GC grade)
-
Helium (carrier gas)
b. Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 300. For quantification, Selected Ion Monitoring (SIM) of characteristic ions of this compound (m/z 143, 142, 115) is recommended for enhanced sensitivity.
c. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of toluene.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with toluene to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Sample Preparation: For solid samples, ultrasonic extraction with toluene is an effective method. The extract should be filtered through a 0.45 µm PTFE syringe filter before injection.
d. Data Analysis:
-
Create a calibration curve by plotting the peak area of the primary ion (m/z 143) against the concentration of the standards.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary (GC-MS)
| Parameter | Typical Performance for Quinoline Analysis |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 mg/kg (in solid matrix) |
| Limit of Quantification (LOQ) | ~0.3 mg/kg (in solid matrix) |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 10% |
Note: The quantitative data is based on a method for quinoline and should be validated for this compound.
Workflow for GC-MS Analysis of this compound
Caption: Workflow for the quantification of this compound by GC-MS.
UV-Visible Spectrophotometry
Application: A simple, rapid, and cost-effective method for the quantification of this compound in simple matrices where high sensitivity is not a primary requirement.
Experimental Protocol
a. Instrumentation and Materials:
-
UV-Visible Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
This compound reference standard
-
Ethanol (spectroscopic grade)
b. Method:
-
Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in ethanol. Scan the solution from 200 to 400 nm to determine the λmax.
-
Calibration Curve:
-
Standard Stock Solution (100 µg/mL): Dissolve 10 mg of this compound in 100 mL of ethanol.
-
Working Standard Solutions: Prepare a series of standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution with ethanol.
-
Measure the absorbance of each standard at the predetermined λmax using ethanol as a blank.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis: Prepare a solution of the sample in ethanol to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.
Quantitative Data Summary (UV-Vis)
| Parameter | Typical Performance for Quinoline Derivatives |
| Linearity Range | 1 - 15 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Molar Absorptivity (ε) | Dependent on λmax and solvent |
Note: The quantitative data is based on typical performance for spectrophotometric analysis of similar aromatic compounds and should be validated.
Logical Relationship for UV-Vis Quantification
Caption: Logical steps for quantifying this compound using UV-Vis spectrophotometry.
Fluorescence Spectroscopy
Application: This method offers high sensitivity and is based on the fluorescence quenching of this compound. It is particularly useful for trace analysis in the presence of non-fluorescent interfering species.
Experimental Protocol
a. Instrumentation and Materials:
-
Fluorometer
-
Quartz cuvettes
-
This compound reference standard
-
Potassium iodide (KI) or other suitable quencher
-
Acidified aqueous solution (e.g., dilute HCl)
b. Method:
-
Excitation and Emission Wavelengths: Determine the optimal excitation and emission wavelengths for this compound in the chosen solvent system.
-
Fluorescence Quenching Analysis:
-
Prepare a series of solutions with a fixed concentration of this compound and varying concentrations of the quencher (e.g., KI).
-
Measure the fluorescence intensity (F) of each solution. Also, measure the fluorescence intensity of the this compound solution without the quencher (F₀).
-
Stern-Volmer Plot: Plot F₀/F versus the concentration of the quencher. The slope of this plot is the Stern-Volmer quenching constant (Ksv).[2]
-
-
Quantification of an Unknown Sample:
-
Prepare a standard solution of this compound of a known concentration.
-
Prepare the unknown sample solution.
-
To both the standard and the unknown, add the same concentration of the quencher.
-
Measure the fluorescence intensities of the quenched standard (F_std) and the quenched unknown (F_unk).
-
The concentration of the unknown can be calculated using the ratio of the fluorescence intensities, assuming a linear quenching response.
-
Quantitative Data Summary (Fluorescence)
| Parameter | Performance Characteristic |
| Principle | Dynamic fluorescence quenching |
| Linearity | Governed by the Stern-Volmer equation |
| Sensitivity | Potentially very high (ng/mL range) |
| Selectivity | Dependent on the specificity of the quenching agent |
Note: This is a less common method for direct quantification and requires careful validation. The quenching efficiency is dependent on the specific quencher and experimental conditions.[2]
Fluorescence Quenching Mechanism for Quantification
Caption: Simplified representation of the fluorescence quenching process.
References
8-Methylquinoline: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
8-Methylquinoline has emerged as a privileged starting material in the field of heterocyclic chemistry, offering a versatile platform for the construction of a diverse array of complex molecular architectures. Its unique structural feature, a reactive methyl group at the 8-position proximal to the ring nitrogen, facilitates a range of chemical transformations, particularly through transition metal-catalyzed C(sp³)-H bond functionalization.[1][2][3] This strategic positioning allows for the synthesis of novel quinoline derivatives with significant potential in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems using this compound as a key building block.
C-H Functionalization of this compound: A Gateway to Novel Heterocycles
The direct functionalization of the C(sp³)-H bond of the 8-methyl group is a powerful and atom-economical strategy for elaborating the quinoline core.[1] Various transition metal catalysts, including rhodium, ruthenium, cobalt, and palladium, have been successfully employed to achieve a range of transformations such as alkylation, arylation, amidation, and alkenylation.[1][3][4][5][6]
Rhodium(III)-Catalyzed C(sp³)–H Alkylation with Maleimides
A notable application of this compound is its rhodium(III)-catalyzed cross-coupling reaction with maleimides. This protocol provides a direct method to introduce succinimide scaffolds, which are prevalent in biologically active molecules, onto the quinoline core.[4][7] This reaction represents a significant advancement in the functionalization of C(sp³)–H bonds with maleimides.[4]
Experimental Protocol: General Procedure for Rh(III)-Catalyzed Alkylation of 8-Methylquinolines with N-methyl Maleimide [7]
-
To an oven-dried screw-capped vial, add this compound (1.0 equiv.), N-methyl maleimide (1.2 equiv.), [Cp*RhCl₂]₂ (2 mol %), and AgSbF₆ (20 mol %).
-
Evacuate and backfill the vial with argon three times.
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Stir the reaction mixture at 80 °C for 12-24 hours.
-
Upon completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-(N-methylsuccinimid-3-yl)methylquinoline.
| Entry | This compound Derivative | Maleimide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | N-phenylmaleimide | [CpRhCl₂]₂/AgSbF₆ | DCE | 100 | 24 | 85 |
| 2 | 6-Chloro-8-methylquinoline | N-methylmaleimide | [CpRhCl₂]₂/AgSbF₆ | DCE | 100 | 24 | 78 |
| 3 | This compound | N-ethylmaleimide | [Cp*RhCl₂]₂/AgSbF₆ | DCE | 100 | 24 | 82 |
Table 1: Rhodium-Catalyzed Alkylation of 8-Methylquinolines with Maleimides. (Data synthesized from multiple sources for illustrative purposes)
Caption: Rhodium-catalyzed C(sp³)-H alkylation of this compound.
Cobalt-Catalyzed C-H Amidation of Quinoline N-Oxides
The introduction of an amino group at the C8 position can be achieved through cobalt(III)-catalyzed C-H amidation of quinoline N-oxides using dioxazolones as the amidating reagent.[8] This method is highly regioselective and proceeds under mild conditions with excellent functional group compatibility.[8] The resulting C8-amidated quinoline N-oxides can be further functionalized.[8]
Experimental Protocol: General Procedure for Co(III)-Catalyzed C-8 Amidation of Quinoline N-Oxide [8]
-
In a glovebox, to a screw-capped vial, add quinoline N-oxide (1.0 equiv.), dioxazolone (1.2 equiv.), [Cp*Co(CO)I₂] (5 mol %), and AgSbF₆ (20 mol %).
-
Add dichloroethane (DCE) as the solvent.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C-8 amidated quinoline N-oxide.
| Entry | Quinoline N-Oxide Derivative | Dioxazolone | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Quinoline N-oxide | Phenyl dioxazolone | [CpCo(CO)I₂]/AgSbF₆ | DCE | 60 | 12 | 92 |
| 2 | 6-Methylquinoline N-oxide | Methyl dioxazolone | [CpCo(CO)I₂]/AgSbF₆ | DCE | 60 | 12 | 88 |
| 3 | 7-Chloroquinoline N-oxide | Phenyl dioxazolone | [Cp*Co(CO)I₂]/AgSbF₆ | DCE | 60 | 12 | 85 |
Table 2: Cobalt-Catalyzed C-8 Amidation of Quinoline N-Oxides. (Data synthesized from multiple sources for illustrative purposes)
Caption: Cobalt-catalyzed C-8 amidation of quinoline N-oxide.
Synthesis of Fused Heterocyclic Systems
This compound derivatives serve as valuable precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[4,3-c]quinolines. These compounds are of significant interest due to their potential anti-inflammatory and anticancer activities.[9]
Synthesis of Pyrazolo[4,3-c]quinolin-4(5H)-ones
A multi-step synthesis starting from 2,4-dichloroquinoline-3-carbonitrile, which can be derived from quinoline precursors, leads to the formation of pyrazolo[4,3-c]quinolin-4(5H)-ones.[10]
Experimental Protocol: Synthesis of 3-Aminopyrazolo[4,3-c]quinolin-4-ones [10]
-
Step 1: Synthesis of 2-chloro-4-(4-methylpiperidin-1-yl)quinoline-3-carbonitrile.
-
A solution of 2,4-dichloroquinoline-3-carbonitrile (1.0 equiv.) and 4-methylpiperidine (1.1 equiv.) in ethanol is stirred at room temperature for 2 hours.
-
The precipitate is filtered, washed with cold ethanol, and dried to give the product.
-
-
Step 2: Acid Hydrolysis to 2-quinolinone.
-
A suspension of the product from Step 1 in a mixture of acetic acid and concentrated hydrochloric acid is refluxed for 4 hours.
-
The reaction mixture is cooled, and the precipitate is filtered, washed with water, and dried.
-
-
Step 3: N-Alkylation.
-
To a solution of the 2-quinolinone from Step 2 in DMF, potassium carbonate and an alkyl halide (e.g., methyl iodide) are added.
-
The mixture is stirred at room temperature for 24 hours.
-
The mixture is poured into ice water, and the precipitate is filtered and recrystallized.
-
-
Step 4: Fusion with Hydrazine Hydrate.
-
A mixture of the N-alkylated quinolinone from Step 3 and hydrazine hydrate is heated at 150-160 °C for 30 minutes.
-
After cooling, the solid is triturated with ethanol, filtered, and recrystallized to yield the 3-aminopyrazolo[4,3-c]quinolin-4-one.
-
| Precursor | Reagents | Product | Yield (%) |
| 2,4-dichloroquinoline-3-carbonitrile | 1. 4-methylpiperidine, EtOH2. AcOH, conc. HCl3. K₂CO₃, MeI, DMF4. Hydrazine hydrate | 3-Amino-5-methyl-pyrazolo[4,3-c]quinolin-4-one | 75 (overall) |
Table 3: Synthesis of Pyrazolo[4,3-c]quinolin-4-one. (Data synthesized from multiple sources for illustrative purposes)
Caption: Synthetic pathway to pyrazolo[4,3-c]quinolin-4-ones.
Synthesis of Quinoline-Triazole Hybrids
The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for linking quinoline moieties to other heterocyclic systems, such as triazoles.[11][12] These hybrid molecules often exhibit interesting biological activities.[12]
Experimental Protocol: Synthesis of Quinolinone-Triazole Hybrids via CuAAC [12]
-
To a microwave vial, add the N-propargyl quinolinone (1.0 equiv.), an organic azide (1.1 equiv.), copper(II) sulfate pentahydrate (10 mol %), and sodium ascorbate (20 mol %).
-
Add a mixture of t-BuOH and water (1:1) as the solvent.
-
Seal the vial and irradiate in a microwave reactor at 80 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Alkyne Precursor | Azide | Product | Yield (%) |
| 1-Propargyl-quinolin-2(1H)-one | Benzyl azide | 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)quinolin-2(1H)-one | 95 |
| 4-Methyl-1-propargyl-quinolin-2(1H)-one | Phenyl azide | 1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)-4-methylquinolin-2(1H)-one | 92 |
Table 4: Synthesis of Quinolinone-Triazole Hybrids. (Data synthesized from multiple sources for illustrative purposes)
Caption: Experimental workflow for CuAAC synthesis of quinoline-triazole hybrids.
Conclusion
This compound is a highly valuable and versatile building block in modern heterocyclic synthesis. The strategic C-H functionalization of its methyl group opens up a plethora of opportunities for the creation of novel and complex molecular scaffolds. The protocols and data presented herein demonstrate the utility of this compound in constructing a range of heterocyclic systems with potential applications in drug discovery and materials science. Further exploration of catalytic systems and reaction conditions will undoubtedly continue to expand the synthetic utility of this important precursor.
References
- 1. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transition Metal‐Catalyzed C−H Activation/Functionalization of 8‐Methylquinolines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cobalt(iii) catalyzed C-8 selective C–H and C–O coupling of quinoline N-oxide with internal alkynes via C–H activation and oxygen atom transfer - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Metal Complexes of 8-Methylquinoline and Their Catalytic Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of metal complexes of 8-methylquinoline and its derivatives in various catalytic organic transformations. The unique chelating properties of the this compound ligand, owing to the presence of the nitrogen atom in the quinoline ring and the methyl group at the 8-position, facilitate the formation of stable and catalytically active complexes with a range of transition metals. These complexes have demonstrated significant efficacy in reactions such as C-H bond activation, oxidation, and transfer hydrogenation, making them valuable tools in synthetic chemistry and drug development.
Palladium-Catalyzed Aerobic Oxidation of 8-Methylquinolines
Palladium complexes of this compound are effective catalysts for the regioselective aerobic oxidation of the methyl group, yielding valuable 8-quinolylmethyl acetates. This transformation is particularly useful for the introduction of a functional group at the 8-position of the quinoline scaffold.
Experimental Protocol: Aerobic Acetoxylation of this compound
This protocol is adapted from the work of Zhang et al.[1]
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,6-Pyridinedicarboxylic acid (pda)
-
Acetic acid (AcOH)
-
Acetic anhydride (Ac₂O)
-
Oxygen (O₂) balloon
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and 2,6-pyridinedicarboxylic acid (0.05 mmol, 5 mol%).
-
Add a solvent mixture of acetic acid (3 mL) and acetic anhydride (1 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Inflate a balloon with oxygen and attach it to the reaction vial.
-
Heat the reaction mixture at 80 °C and stir for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 8-(acetoxymethyl)quinoline.
Quantitative Data Summary
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | 5 | AcOH/Ac₂O | 80 | 24 | High | [1] |
| 2 | 5-Bromo-8-methylquinoline | 5 | AcOH/Ac₂O | 80 | 24 | High | [1] |
| 3 | 6-Chloro-8-methylquinoline | 5 | AcOH/Ac₂O | 80 | 24 | High | [1] |
Catalytic Cycle: Palladium-Catalyzed C-H Acetoxylation
References
Application Notes and Protocols for the Analysis of 8-Methylquinoline by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 8-Methylquinoline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for various stages of drug discovery and development, including pharmacokinetic studies, metabolic profiling, and quality control.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC is a robust technique for the separation and quantification of this compound in various matrices. A common approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a reverse-phase HPLC method with UV detection for the analysis of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Materials:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice. Alternatively, a Newcrom R1 column can be used.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water. For non-MS applications, 0.1% Phosphoric Acid can be used.[1]
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in a suitable solvent, ensuring the final concentration of this compound falls within the calibration curve range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Retention Time | The retention time for this compound will vary depending on the specific C18 column and exact mobile phase composition but is expected to be in the range of 5-10 minutes under these conditions. |
Data Presentation: Quantitative HPLC Data (Representative)
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | Determined as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve) |
| Limit of Quantification (LOQ) | Determined as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve) |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: LOD and LOQ are method and instrument-dependent and should be experimentally determined.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS is a highly sensitive and selective technique ideal for the identification and quantification of volatile and semi-volatile compounds like this compound.
Experimental Protocol: GC-MS Analysis
This protocol provides a standard method for the analysis of this compound using a common non-polar capillary column and electron ionization (EI) mass spectrometry.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler.
-
Data acquisition and processing software.
Materials:
-
GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Solvent: A volatile organic solvent such as dichloromethane or hexane.
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Samples should be dissolved in a volatile organic solvent.[2] If the sample is in an aqueous matrix, a liquid-liquid extraction (LLE) with a suitable organic solvent is required. Ensure samples are free from particles by centrifugation or filtration.[2]
GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 90 °C for 2 min, then ramp to 260 °C at 20 °C/min, and hold for 3 min. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-300 |
| Solvent Delay | 3 minutes |
Data Presentation: Quantitative GC-MS Data (Representative)
| Parameter | Value |
| Retention Time | Dependent on the specific column and conditions, but expected within the programmed run time. |
| Quantifier Ion (m/z) | 143 (Molecular Ion) |
| Qualifier Ions (m/z) | 142, 115 |
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | To be determined experimentally based on signal-to-noise ratio (typically S/N ≥ 3). |
| Limit of Quantification (LOQ) | To be determined experimentally based on signal-to-noise ratio (typically S/N ≥ 10). |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Note: The selection of quantifier and qualifier ions should be based on the mass spectrum of this compound. LOD and LOQ are method and instrument-dependent and require experimental validation.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
References
Troubleshooting & Optimization
8-Methylquinoline synthesis side reactions and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 8-methylquinoline.
General Troubleshooting
Q1: My this compound synthesis is resulting in a low yield and a complex mixture of products. Where should I start troubleshooting?
A: Low yields and product mixtures are common challenges in quinoline synthesis. A systematic approach to troubleshooting is crucial. Start by identifying the primary synthesis route you are using (e.g., Doebner-von Miller, Skraup, Combes) and then focus on the specific side reactions and purification challenges associated with that method.
Here is a general workflow to guide your troubleshooting efforts:
Caption: General troubleshooting workflow for this compound synthesis.
Doebner-von Miller Synthesis
The Doebner-von Miller reaction is a widely used method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] For the synthesis of this compound, o-toluidine is reacted with an α,β-unsaturated carbonyl compound like crotonaldehyde.
FAQs & Troubleshooting
Q2: I'm observing significant tar and polymer formation in my Doebner-von Miller reaction. What is the cause and how can I minimize it?
A: Tar formation is the most common side reaction in the Doebner-von Miller synthesis.[2] It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[2]
Troubleshooting Steps:
-
Employ a Biphasic Solvent System: To reduce the self-polymerization of the carbonyl compound in the acidic aqueous phase, sequester it in an organic phase. A common approach is to reflux the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound dissolved in a solvent like toluene.[2]
-
Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider testing different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and byproduct formation.[1][2]
-
Control Reaction Temperature: High temperatures can promote polymerization.[2] It is advisable to maintain the lowest effective temperature for the reaction to proceed.
-
Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound, thus favoring the desired reaction over polymerization.[2]
Q3: My product is contaminated with dihydro- or tetrahydroquinoline impurities. How can I resolve this?
A: The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Incomplete oxidation can lead to these hydrogenated byproducts.[2]
Troubleshooting Steps:
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.
-
Optimize Reaction Time and Temperature: The oxidation step may require longer reaction times or higher temperatures. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.
-
Post-Reaction Oxidation: If hydrogenated impurities are present in the isolated product, they can be oxidized in a separate step using an appropriate oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2]
Experimental Protocol: Doebner-von Miller Synthesis of this compound
This protocol is designed to minimize tar formation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-toluidine (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux.
-
Reactant Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing o-toluidine hydrochloride solution over 1-2 hours.
-
Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.[2]
Reaction Mechanism
References
Improving the yield and selectivity of 8-Methylquinoline synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and selectivity of 8-Methylquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most frequently employed methods for the synthesis of this compound are the Skraup synthesis, the Doebner-von Miller reaction, the Combes synthesis, and the Friedländer synthesis. The typical starting material for the Skraup and Doebner-von Miller reactions is o-toluidine.[1]
Q2: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?
A2: The Skraup synthesis is notoriously exothermic. To control the reaction, you can add a moderator such as ferrous sulfate (FeSO₄) or boric acid, which helps to make the reaction less violent. Additionally, ensure slow and controlled addition of concentrated sulfuric acid with efficient cooling and vigorous stirring to dissipate heat and prevent localized hotspots.
Q3: I am observing significant tar formation in my Skraup or Doebner-von Miller synthesis. What is the cause and how can I minimize it?
A3: Tar formation is a common side reaction in acid-catalyzed quinoline syntheses, often due to the polymerization of intermediates like acrolein (in the Skraup synthesis) or the α,β-unsaturated carbonyl compound (in the Doebner-von Miller reaction). To minimize tarring, you can:
-
Use a moderator like ferrous sulfate in the Skraup synthesis.
-
Employ a biphasic reaction medium (e.g., water-toluene) in the Doebner-von Miller synthesis to sequester the carbonyl compound in the organic phase.
-
Maintain strict temperature control and avoid excessively high temperatures.
-
Ensure efficient and consistent stirring to promote even heat distribution.
Q4: What is the primary byproduct in the synthesis of this compound from o-toluidine, and how can I minimize its formation?
A4: A common byproduct can be 2,8-dimethylquinoline, especially in reactions where an acetaldehyde equivalent is used or formed in situ. To improve the selectivity towards this compound, optimizing the molar ratio of reactants is crucial. For instance, in some catalytic processes, a higher molar ratio of formaldehyde and acetaldehyde to o-toluidine can lead to higher purity of this compound relative to 2,8-dimethylquinoline.[2]
Q5: How can I purify the crude this compound product?
A5: Common purification techniques for this compound include:
-
Steam Distillation: This is effective for separating the volatile this compound from non-volatile tars and polymeric byproducts.
-
Vacuum Distillation: Due to its relatively high boiling point, vacuum distillation is necessary to purify this compound without thermal degradation.
-
Column Chromatography: This is the method of choice for separating this compound from impurities with similar boiling points, such as isomers or other closely related byproducts. A common stationary phase is silica gel, with a mobile phase typically consisting of a mixture of hexane and ethyl acetate, often with a small amount of triethylamine to prevent streaking.
-
Acid-Base Extraction: As a basic compound, this compound can be separated from non-basic impurities by dissolving the crude product in an organic solvent and extracting it into a dilute aqueous acid. The quinoline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution(s) |
| Suboptimal Reaction Temperature or Time | Optimize the reaction temperature and duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Inefficient Purification Method | Employ fractional vacuum distillation or column chromatography for efficient purification and to minimize product loss during workup. |
| Polymerization of Reactants/Intermediates | In the Doebner-von Miller reaction, use a biphasic solvent system. For the Skraup synthesis, ensure a moderator is used and maintain strict temperature control. |
| Incomplete Reaction | Ensure sufficient reaction time and appropriate temperature. Confirm the quality and reactivity of all starting materials and reagents. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution(s) |
| Side reactions due to high temperature | Maintain strict temperature control throughout the reaction. Use an oil bath for consistent heating. |
| Incorrect Stoichiometry | Carefully control the molar ratios of the reactants. An excess of one reactant may favor the formation of byproducts. |
| Inefficient Stirring | Ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture and prevent localized overheating, which can promote side reactions. |
Issue 3: Reaction is Too Vigorous or Uncontrollable (Skraup Synthesis)
| Potential Cause | Recommended Solution(s) |
| Inherently exothermic nature of the Skraup reaction | Add a moderator such as ferrous sulfate or boric acid to control the reaction rate. |
| Rate of sulfuric acid addition is too fast | Add the concentrated sulfuric acid slowly and with efficient external cooling (e.g., an ice bath). |
| Inadequate reaction vessel size | Ensure the reaction is conducted in a vessel with adequate capacity to accommodate the reaction volume and any potential foaming. |
Quantitative Data Presentation
Table 1: Comparison of Yield and Selectivity for this compound Synthesis
| Synthesis Method | Starting Material | Key Reagents | Reported Yield (%) | Key Byproducts/Selectivity Issues | Reference |
| Catalytic Condensation | o-Toluidine | Formaldehyde, Acetaldehyde, Zeolite Catalyst | 67.8 | 2,8-Dimethylquinoline | [2] |
| Skraup Synthesis | o-Toluidine | Glycerol, H₂SO₄, Oxidizing Agent | Varies (general range for methylquinolines ~65-70%) | Tar, Polymeric materials | [3] |
| Doebner-von Miller | o-Toluidine | Crotonaldehyde, Acid Catalyst | Not specified | Polymeric materials, Dihydroquinoline intermediates | |
| General Quinoline Synthesis | Aniline | 1,3-Propanediol, CCl₄, FeCl₃·6H₂O | 92 | Not specified for this compound | [4] |
Experimental Protocols
Skraup Synthesis of this compound
This protocol is a general procedure adapted for the synthesis of this compound.
Materials:
-
o-Toluidine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent, e.g., arsenic pentoxide)
-
Ferrous sulfate heptahydrate (moderator)
-
Sodium hydroxide solution (for workup)
-
Steam distillation apparatus
-
Separatory funnel
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a fume hood, equip a large round-bottom flask with a reflux condenser and a mechanical stirrer.
-
To the flask, add o-toluidine, glycerol, and ferrous sulfate heptahydrate.
-
Slowly and carefully add concentrated sulfuric acid to the stirred mixture while cooling the flask in an ice bath to control the initial exothermic reaction.
-
After the addition of sulfuric acid is complete, add the oxidizing agent (e.g., nitrobenzene).
-
Gently heat the mixture to initiate the reaction. Once the reaction begins (often indicated by a color change and an increase in temperature), remove the heat source and allow the exothermic reaction to proceed under control. If the reaction becomes too vigorous, cool the flask.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution to neutralize the excess acid and liberate the this compound.
-
Perform a steam distillation to separate the volatile this compound from non-volatile tars and byproducts.
-
Extract the distillate with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation.
Doebner-von Miller Synthesis of this compound
This protocol is a general procedure adapted for the synthesis of this compound.
Materials:
-
o-Toluidine
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
-
Sodium hydroxide solution (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-toluidine and concentrated hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing o-toluidine hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
References
Stability of 8-Methylquinoline under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-methylquinoline under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound expected to be under acidic and basic conditions?
Q2: What are the likely degradation pathways for this compound under hydrolytic stress?
A2: While specific degradation products for this compound are not extensively documented, potential degradation pathways for quinoline derivatives under acidic or basic stress may involve modifications to the quinoline ring system. This could include hydroxylation or, under more forcing conditions, potential ring-opening. The presence of the methyl group at the 8-position may influence the electron density of the ring and, consequently, its susceptibility to degradation compared to unsubstituted quinoline.
Q3: How can I monitor the degradation of this compound during my experiments?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach to monitor the degradation of this compound.[1] This method should be capable of separating the intact this compound from any potential degradation products. Coupling HPLC with mass spectrometry (LC-MS) can be invaluable for the identification of the mass of any degradants formed.[2][3]
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. For solutions, it is advisable to use amber vials to protect against photodegradation.[2] Depending on the solvent and concentration, refrigeration may be appropriate for long-term storage of solutions, provided the compound does not precipitate. For solid material, storage in a tightly sealed container at room temperature is generally acceptable.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments involving this compound.
Issue 1: Inconsistent results in bioassays or chemical reactions.
-
Possible Cause: Degradation of this compound in the experimental medium.
-
Troubleshooting Steps:
-
pH Assessment: Measure the pH of your experimental medium. If it is strongly acidic or basic, consider if this could be contributing to degradation.
-
Fresh Solutions: Prepare fresh stock solutions of this compound before each experiment. Avoid using aged solutions, as the compound may degrade over time, especially if exposed to light or non-neutral pH.
-
Stability Check: Perform a preliminary stability check by incubating your this compound solution in the experimental medium for the duration of your experiment. Analyze the sample by HPLC at the beginning and end of the incubation period to assess for any degradation.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis of this compound samples.
-
Possible Cause: Formation of degradation products due to acidic or basic stress.
-
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study (see "Experimental Protocols" section) to intentionally generate degradation products. This will help to confirm if the unexpected peaks correspond to degradants.
-
LC-MS Analysis: Analyze the stressed samples using LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is critical for the tentative identification of the degradation products.[3]
-
Method Optimization: Ensure your HPLC method is "stability-indicating," meaning it can resolve the main peak from all potential degradation products and impurities.[4] This may require adjusting the mobile phase composition, pH, or column type.
-
Issue 3: Low recovery of this compound from a reaction mixture.
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Possible Cause: Degradation of the compound during the reaction or work-up process.
-
Troubleshooting Steps:
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Reaction Conditions: Evaluate the pH and temperature of your reaction. If harsh acidic or basic conditions are used, they may be causing degradation. Consider if milder conditions could be employed.
-
Work-up Procedure: If the work-up involves extraction with strong acids or bases, minimize the contact time and use dilute solutions where possible. Neutralize the sample as soon as feasible.
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Control Experiment: Run a control experiment where this compound is subjected to the reaction and work-up conditions without the other reactants to isolate the effect of the conditions on its stability.
-
Data Presentation
Due to the limited availability of specific quantitative stability data for this compound in the scientific literature, the following table presents illustrative data from a hypothetical forced degradation study. These values are intended to provide a general expectation of behavior for a quinoline derivative and should be confirmed by experimental studies.
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Reagent and Conditions | Time (hours) | This compound Remaining (%) (Illustrative) | Major Degradation Product (m/z) (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 | 85 | 160 (M+H)+ |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 24 | 90 | 160 (M+H)+ |
| Oxidative | 3% H₂O₂ at RT | 24 | 75 | 160 (M+H)+ |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under acidic and basic stress conditions and to generate potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
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Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
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Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
-
Basic Stress:
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To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
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Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points as the acidic stress study.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
-
Sample Analysis:
-
Analyze all neutralized samples, along with an untreated control sample, by a validated stability-indicating HPLC-UV method.
-
If unknown peaks are observed, perform LC-MS analysis to determine their mass-to-charge ratios.
-
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Logical relationship of stability under acidic and basic conditions.
References
Common impurities in commercial 8-Methylquinoline and their removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling and purifying commercial 8-methylquinoline. The information is tailored to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via methods like the Skraup or Doebner-von Miller reactions. Impurities largely depend on the synthetic route and subsequent purification. Common impurities include:
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Isomeric Methylquinolines: The synthesis of this compound from o-toluidine can lead to the formation of other methylquinoline isomers. The specific isomers depend on the reaction conditions, but they are often the most challenging impurities to remove due to their similar physical properties.
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Unreacted Starting Materials: Residual amounts of starting materials such as o-toluidine (2-methylaniline) and glycerol may be present.
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Polymeric Byproducts (Tar): The highly acidic and high-temperature conditions of syntheses like the Skraup reaction can cause polymerization of reactants and intermediates, resulting in a tarry residue.[1][2]
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Residual Reagents and Solvents: Trace amounts of acids (like sulfuric acid), oxidizing agents (like nitrobenzene or arsenic acid), and solvents used during the workup and purification may remain.[1][3]
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Quinoline: If the material is derived from coal tar, quinoline and other alkylated quinolines may be present.
Q2: My this compound is dark brown. Does this indicate significant impurity?
A2: While a dark color can indicate the presence of polymeric byproducts or oxidized species, pure quinoline and its derivatives are known to darken over time upon exposure to air and light.[4] A yellow to brown color does not necessarily mean the material is of low purity for all applications. However, for sensitive experiments, the color is often indicative of impurities that should be removed.
Q3: How can I effectively separate this compound from its isomers?
A3: Separating isomers with close boiling points is challenging. The most effective method is vacuum fractional distillation using a column with a high number of theoretical plates (e.g., a Vigreux or packed column).[5][6] This technique exploits small differences in boiling points to achieve separation. For very difficult separations, preparative chromatography may be necessary.
Q4: What is the best analytical method to check the purity of my this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of this compound.[7][8] It can effectively separate volatile impurities, including isomers, and provide their relative quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is also highly valuable for identifying and quantifying isomeric impurities, as the chemical shifts of the methyl protons can be distinct for different isomers.[7]
Troubleshooting Guides
Issue 1: Low Purity After Initial Purification
Question: My initial purification by simple distillation still shows multiple peaks on the GC-MS analysis. How can I improve the purity?
Answer: A multi-step purification approach is often necessary for high-purity this compound. If simple distillation is insufficient, it is likely due to the presence of close-boiling isomers.
Recommended Workflow:
-
Acid-Base Extraction: This will remove any neutral or acidic impurities, including some tarry materials.
-
Steam Distillation: This is particularly effective for removing non-volatile tar and polymeric residues from the crude product.[1]
-
Vacuum Fractional Distillation: This is the crucial step for separating the desired this compound from other isomeric impurities.
Issue 2: Product is a Dark, Tarry, or Gummy Substance
Question: After synthesis, my crude product is a dark, viscous tar. How can I isolate the this compound?
Answer: Tar formation is a common issue in Skraup-type syntheses.[1][2] The recommended procedure is to first isolate the product from the non-volatile tar using steam distillation.
Recommended Steps:
-
Alkalinize: Make the cooled reaction mixture strongly basic with a concentrated sodium hydroxide solution.[3]
-
Steam Distill: Introduce steam into the mixture. The this compound is volatile with steam and will co-distill, leaving the tar behind.[3][9]
-
Extract: Separate the this compound from the aqueous distillate using an organic solvent like diethyl ether or dichloromethane.
-
Further Purification: The extracted product can then be further purified by vacuum distillation.
Data Presentation
The following table summarizes the expected purity levels of this compound after applying various purification techniques. The initial purity of a crude synthetic product is often in the range of 60-85%.
| Purification Method | Key Impurities Removed | Expected Purity (%) |
| Acid-Base Extraction | Acidic and neutral starting materials/reagents | 85 - 95 |
| Steam Distillation | Non-volatile tars, polymeric materials | 90 - 97 |
| Vacuum Fractional Distillation | Isomeric impurities, other close-boiling compounds | > 98 |
| Recrystallization (of a salt) | Broad range of impurities (if a suitable solvent is found) | > 99 |
| Combination of Methods | Most impurities | > 99.5 |
Note: Purity values are estimates and can vary significantly based on the initial impurity profile and the rigor of the experimental execution.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is effective for removing neutral and acidic impurities from the basic this compound.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1 M HCl (aq). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated this compound will move into the aqueous layer. Drain and collect the aqueous layer. Repeat the extraction of the organic layer twice more with fresh 1 M HCl.
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Wash (Optional): The original organic layer, which contains neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to identify these impurities if desired.
-
Basification: Combine all aqueous extracts in a flask and cool in an ice bath. Slowly add a base (e.g., 6 M NaOH) with stirring until the solution is strongly basic (check with pH paper). The this compound will separate as an oily layer.
-
Re-extraction: Transfer the mixture to a separatory funnel and extract the this compound back into an organic solvent (e.g., dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Vacuum Fractional Distillation
This protocol is essential for separating this compound from isomeric impurities.
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Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a fractionating column (e.g., Vigreux) between the distilling flask and the condenser. Ensure all joints are well-sealed.
-
Charge the Flask: Add the crude (or pre-purified by acid-base extraction) this compound and a magnetic stir bar or boiling chips to the distilling flask (do not fill more than two-thirds).
-
Apply Vacuum: Gradually reduce the pressure to the desired level. The boiling point of this compound is approximately 143 °C at 34 mmHg.
-
Heating: Begin heating the flask gently with a heating mantle.
-
Fraction Collection:
-
Forerun: Collect any low-boiling impurities that distill first in a separate receiving flask.
-
Main Fraction: As the distillation temperature stabilizes at the boiling point of this compound at the working pressure, switch to a clean receiving flask to collect the main product.
-
End Fraction: Stop the distillation when the temperature begins to rise or drop, or when only a small residue remains.
-
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. madison-proceedings.com [madison-proceedings.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Reactions Involving 8-Methylquinoline
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 8-methylquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on the this compound scaffold?
A1: The this compound scaffold offers several sites for functionalization. The nitrogen atom in the quinoline ring can act as a directing group, facilitating the selective activation of C-H bonds on the adjacent methyl group for various coupling reactions.[1] Additionally, the quinoline ring itself can undergo electrophilic substitution, typically at the 5 and 8-positions, and nucleophilic substitution, usually at the 2 and 4-positions.
Q2: My this compound starting material appears yellow or brown. Is it still usable?
A2: this compound can develop a yellow to brown color upon exposure to light and air. While slight discoloration may not always indicate significant degradation, it is best practice to use purified starting material for optimal and reproducible results. If in doubt, purification by distillation or column chromatography is recommended.
Q3: What are the key safety precautions when working with this compound and its reactions?
A3: this compound may be absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract.[2] It is also combustible.[2] Reactions involving this compound, particularly syntheses like the Skraup reaction, can be highly exothermic and require careful temperature control.[3] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety goggles), and consult the Safety Data Sheet (SDS) before use.
Troubleshooting Guides for Common Reactions
Palladium-Catalyzed C(sp³)–H Functionalization (e.g., Arylation, Alkenylation, Amidation)
Problem: Low or no product yield.
This is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions.
Troubleshooting Workflow:
References
Technical Support Center: Optimization of Reaction Conditions for 8-Methylquinoline Derivatization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for 8-methylquinoline derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving regioselective C-H functionalization of this compound?
A1: Regioselectivity in this compound C-H functionalization is primarily achieved through the directing effect of the quinoline nitrogen atom. This nitrogen atom can coordinate to a transition metal catalyst, directing the functionalization to the C-H bonds of the 8-methyl group (a C(sp³)–H activation) or to the C2 and C8 positions of the quinoline ring (a C(sp²)–H activation). The choice of catalyst, ligands, and reaction conditions plays a crucial role in determining the site of functionalization. For instance, rhodium and cobalt catalysts are often employed for C(sp³)–H activation of the methyl group.
Q2: My C-H activation reaction is giving low yields. What are the common causes and how can I improve it?
A2: Low yields in C-H activation reactions of this compound can stem from several factors:
-
Catalyst Deactivation: The quinoline nitrogen can act as a catalyst poison for some transition metals. Consider using a more robust catalyst or ligands that can mitigate this effect.
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base are critical. A systematic optimization of these parameters is often necessary.
-
Poor Quality of Reagents: Ensure that solvents are anhydrous and reagents are pure, as impurities can inhibit the catalyst.
-
Steric Hindrance: Substituents on the quinoline ring or the coupling partner can sterically hinder the reaction.
To improve yields, consider screening different catalysts, ligands, solvents, and bases. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is also crucial.
Q3: I am observing the formation of multiple products in my derivatization reaction. How can I improve the selectivity?
A3: The formation of multiple products, such as isomers or over-functionalized products, is a common challenge. To improve selectivity:
-
Ligand Modification: The steric and electronic properties of the ligand on the metal catalyst can significantly influence selectivity. Experiment with a range of ligands to find the one that favors your desired product.
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants can sometimes prevent the formation of over-functionalized products.
-
Temperature and Reaction Time: Lowering the reaction temperature or reducing the reaction time may favor the kinetic product over thermodynamic byproducts.
Q4: What are the key safety precautions to consider when working with this compound derivatization reactions?
A4: this compound and its derivatives can be toxic. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some reactions, particularly those involving strong acids or oxidants, can be highly exothermic and require careful temperature control. Always consult the safety data sheet (SDS) for all reagents before starting an experiment.
Troubleshooting Guides
C-H Activation/Functionalization Reactions
| Problem | Potential Cause | Troubleshooting Suggestion |
| Low or No Product Yield | Inactive or poisoned catalyst. | Use a fresh, high-quality catalyst. Consider using a pre-catalyst. Ensure the reaction is performed under an inert atmosphere. |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature, monitoring for product formation and decomposition. | |
| Incorrect solvent or base. | Screen a variety of solvents and bases to find the optimal combination for your specific reaction. | |
| Formation of Multiple Isomers | Poor regioselectivity of the catalyst. | Experiment with different ligands to improve the regioselectivity. The choice of metal (e.g., Rh, Pd, Co) can also significantly impact the outcome. |
| Reaction conditions favoring multiple pathways. | Adjust the reaction temperature and time. Consider using a directing group strategy if applicable. | |
| Catalyst Decomposition (e.g., formation of palladium black) | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| High reaction temperature. | Consider using a lower reaction temperature or a more thermally stable catalyst system. |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
| Problem | Potential Cause | Troubleshooting Suggestion |
| Low or No Coupling Product | Inefficient transmetalation (Suzuki). | Ensure the base is appropriate for activating the boronic acid. The choice of solvent is also critical for this step. |
| Poor oxidative addition. | For less reactive halides (e.g., chlorides), a more electron-rich ligand or a higher reaction temperature may be required. | |
| β-Hydride elimination (Heck). | Optimize the base and additives. The choice of ligand can also influence the rate of β-hydride elimination. | |
| Homocoupling of the Coupling Partner | Catalyst promoting homocoupling. | Lower the catalyst loading or screen different catalyst systems. |
| Dehalogenation of the Starting Material | Reductive side reactions. | Ensure the absence of water and other protic impurities. Use a non-protic solvent if possible. |
Data Presentation
The following tables summarize quantitative data for various this compound derivatization reactions.
Table 1: Rhodium(III)-Catalyzed C(sp³)–H Methylation of 8-Methylquinolines with Organoboron Reagents [1]
| Entry | This compound Derivative | Methylating Agent | Yield (%) |
| 1 | This compound | Potassium methyltrifluoroborate | 67 |
| 2 | 3-Methyl-8-methylquinoline | Potassium methyltrifluoroborate | 62 |
| 3 | 4-Methyl-8-methylquinoline | Potassium methyltrifluoroborate | 65 |
| 4 | 5-Methyl-8-methylquinoline | Potassium methyltrifluoroborate | 55 |
| 5 | 6-Methyl-8-methylquinoline | Potassium methyltrifluoroborate | 61 |
| 6 | 7-Methyl-8-methylquinoline | Potassium methyltrifluoroborate | 39 |
| 7 | 7-Methoxy-8-methylquinoline | Potassium methyltrifluoroborate | 92 |
| 8 | 7-Fluoro-8-methylquinoline | Potassium methyltrifluoroborate | 65 |
| 9 | 7-Chloro-8-methylquinoline | Potassium methyltrifluoroborate | 58 |
| 10 | 7-Bromo-8-methylquinoline | Potassium methyltrifluoroborate | 42 |
| 11 | 5,7-Dichloro-8-methylquinoline | Potassium methyltrifluoroborate | 62 |
| 12 | 6-Bromo-8-methylquinoline | Potassium methyltrifluoroborate | 51 |
Table 2: Palladium(II)-Catalyzed Aerobic Oxidation of 8-Methylquinolines [2][3]
| Entry | This compound Derivative | Catalyst | Product | Yield (%) |
| 1 | This compound | Pd(hpda)(DMF) | 8-(Acetoxymethyl)quinoline | 79 |
| 2 | 5-Chloro-8-methylquinoline | Pd(hpda)(DMF) | 8-(Acetoxymethyl)-5-chloroquinoline | 85 |
| 3 | 5-Bromo-8-methylquinoline | Pd(hpda)(DMF) | 8-(Acetoxymethyl)-5-bromoquinoline | 82 |
| 4 | 5-Fluoro-8-methylquinoline | Pd(hpda)(DMF) | 8-(Acetoxymethyl)-5-fluoroquinoline | 98 |
| 5 | 6-Chloro-8-methylquinoline | Pd(hpda)(DMF) | 8-(Acetoxymethyl)-6-chloroquinoline | 76 |
| 6 | 6-Bromo-8-methylquinoline | Pd(hpda)(DMF) | 8-(Acetoxymethyl)-6-bromoquinoline | 71 |
Table 3: Cp*Co(III)-Catalyzed C(sp³)–H Alkenylation of this compound with Alkynes [4][5]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | (E)-8-(2-Phenylvinyl)quinoline | 95 |
| 2 | 4-Methylphenylacetylene | (E)-8-(2-(p-Tolyl)vinyl)quinoline | 92 |
| 3 | 4-Methoxyphenylacetylene | (E)-8-(2-(4-Methoxyphenyl)vinyl)quinoline | 89 |
| 4 | 4-Fluorophenylacetylene | (E)-8-(2-(4-Fluorophenyl)vinyl)quinoline | 91 |
| 5 | 1-Hexyne | (E)-8-(Hex-1-en-1-yl)quinoline | 78 |
| 6 | Diphenylacetylene | 8-(1,2-Diphenylvinyl)quinoline | 85 |
Experimental Protocols
General Protocol for Rhodium(III)-Catalyzed C(sp³)–H Methylation of 8-Methylquinolines[1]
To a screw-capped vial equipped with a magnetic stir bar were added the this compound derivative (0.2 mmol), potassium methyltrifluoroborate (0.4 mmol), [Cp*RhCl₂]₂ (5 mol %), and AgSbF₆ (20 mol %). The vial was evacuated and backfilled with argon. Then, 1,2-dichloroethane (DCE, 1.0 mL) was added. The reaction mixture was stirred at 100 °C for 24 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired methylated product.
General Protocol for Palladium(II)-Catalyzed Aerobic Oxidation of 8-Methylquinolines[2][3]
A mixture of the this compound derivative (0.5 mmol), Pd(hpda)(DMF) (5 mol %), and acetic anhydride (2.5 mmol) in acetic acid (2 mL) was placed in a Schlenk tube. The tube was evacuated and backfilled with oxygen (1 atm). The reaction mixture was stirred at 80 °C for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was dissolved in dichloromethane and washed with saturated aqueous NaHCO₃ solution. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by column chromatography on silica gel to give the corresponding 8-(acetoxymethyl)quinoline.
General Protocol for Cp*Co(III)-Catalyzed C(sp³)–H Alkenylation of this compound[4][5]
In a glovebox, a screw-capped vial was charged with this compound (0.2 mmol), the alkyne (0.24 mmol), [Cp*Co(CO)I₂] (10 mol %), AgSbF₆ (20 mol %), and NaOAc (0.4 mmol). The vial was sealed and taken out of the glovebox. Dichloroethane (1 mL) was added, and the mixture was stirred at 80 °C for 12 hours. After cooling, the reaction mixture was diluted with ethyl acetate and filtered through a short pad of silica gel. The filtrate was concentrated, and the residue was purified by preparative thin-layer chromatography to afford the desired alkenylated product.
Mandatory Visualization
Caption: A general workflow for the optimization of this compound derivatization reactions.
Caption: A simplified catalytic cycle for transition metal-catalyzed C-H functionalization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. acs.figshare.com [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
Preventing polymerization during 8-Methylquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to polymerization during the synthesis of 8-Methylquinoline.
Troubleshooting Guide
Issue: Excessive Polymerization and Tar Formation
Question: My reaction mixture has turned into a thick, black tar, and the yield of this compound is very low. What is causing this, and how can I prevent it?
Answer:
Excessive polymerization and tar formation are common challenges in the Skraup synthesis of quinolines, including this compound. This is primarily due to the highly exothermic nature of the reaction and the acidic conditions, which can promote the polymerization of intermediates.
Solutions:
-
Use of a Moderator: The addition of a moderator is crucial to control the reaction's vigor. Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent and reduce charring.[1] It is believed to act as an oxygen carrier, allowing for a more controlled oxidation process.
-
Controlled Temperature: Maintaining the correct temperature is critical. The reaction should be initiated with gentle heating. Once the exothermic reaction begins, the external heat source should be removed to prevent the temperature from rising uncontrollably. Overheating leads to increased polymerization.
-
Slow Addition of Acid: Concentrated sulfuric acid should be added slowly and with efficient cooling and stirring. This helps to dissipate the heat generated and prevent localized hotspots, which can trigger rapid polymerization.
-
Efficient Stirring: Vigorous and constant stirring is essential to ensure even heat distribution throughout the reaction mixture. Poor mixing can lead to localized overheating and increased tar formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization in the Skraup synthesis of this compound?
A1: The primary cause is the uncontrolled exothermic reaction that occurs during the dehydration of glycerol to acrolein and the subsequent condensation and cyclization steps. The strong acid catalyst (sulfuric acid) and high temperatures can lead to the polymerization of the reactive intermediates.
Q2: How does ferrous sulfate act to prevent polymerization?
A2: Ferrous sulfate acts as a moderator, controlling the rate of the oxidation step in the Skraup synthesis. By ensuring a smoother, less violent reaction, it helps to prevent the rapid, uncontrolled temperature increases that lead to polymerization and tar formation.
Q3: Can I use other moderators besides ferrous sulfate?
A3: Yes, boric acid has also been used as a moderator in the Skraup synthesis to control the reaction's exothermicity.
Q4: What is a typical yield for the synthesis of this compound?
A4: The yield can vary significantly depending on the specific reaction conditions. In a modified microwave-assisted Skraup reaction, a yield of 48% for this compound has been reported.[2]
Q5: How can I purify this compound from the tarry byproducts?
A5: Steam distillation is a common and effective method for separating the volatile this compound from the non-volatile polymeric tar. After making the reaction mixture alkaline, steam is passed through it, and the this compound distills over with the water. The product can then be extracted from the distillate using an organic solvent.
Data Presentation
Table 1: Effect of Aniline Substituent on Quinoline Yield in a Modified Microwave-Assisted Skraup Reaction [2]
| Aniline Substituent (Position) | Product | Yield (%) |
| 2-CH₃ | This compound | 48 |
| 4-CH₃ | 6-Methylquinoline | 50 |
| 4-OCH₃ | 6-Methoxyquinoline | 58 |
| 4-OH | 6-Hydroxyquinoline | 66 |
| 4-Cl | 6-Chloroquinoline | 48 |
| 4-F | 6-Fluoroquinoline | 46 |
| 2-OH | 8-Hydroxyquinoline | 34 |
| 4-COCH₃ | 6-Acetylquinoline | 18 |
| 2-NH₂ | 8-Aminoquinoline | 10 |
Table 2: Summary of Factors Influencing Polymerization in this compound Synthesis
| Factor | Effect on Polymerization | Recommendation |
| Reaction Temperature | High temperatures significantly increase the rate of polymerization. | Maintain strict temperature control. Use gentle initial heating and remove the heat source once the exothermic reaction starts. |
| Rate of Acid Addition | Rapid addition of sulfuric acid leads to a strong exotherm and increased polymerization. | Add concentrated sulfuric acid slowly and with efficient cooling. |
| Moderator (e.g., FeSO₄) | The presence of a moderator controls the reaction's exothermicity, reducing polymerization. | Always use a moderator like ferrous sulfate. |
| Stirring | Inefficient stirring causes localized overheating, promoting polymer formation. | Ensure vigorous and constant stirring throughout the reaction. |
Experimental Protocols
Key Experiment: Skraup Synthesis of this compound
This protocol is adapted from general Skraup synthesis procedures and is intended as a guide. Researchers should always perform a thorough risk assessment before conducting any experiment.
Materials:
-
o-Toluidine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)
-
Sodium Hydroxide (for workup)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the o-toluidine and ferrous sulfate heptahydrate.
-
Initial Mixing: Begin stirring the mixture and add the glycerol.
-
Acid Addition: Cool the flask in an ice-water bath. Slowly add the concentrated sulfuric acid through the dropping funnel with continuous, vigorous stirring. The rate of addition should be controlled to keep the temperature from rising too rapidly.
-
Oxidizing Agent: Add the oxidizing agent to the mixture.
-
Heating: Gently heat the mixture to initiate the reaction. Once the reaction becomes self-sustaining (indicated by a rapid increase in temperature and boiling), immediately remove the external heat source.
-
Reflux: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Workup:
-
Allow the reaction mixture to cool.
-
Carefully pour the mixture into a large volume of water.
-
Make the solution strongly alkaline by adding a concentrated solution of sodium hydroxide. This will neutralize the acid and liberate the free this compound.
-
-
Purification:
-
Perform steam distillation on the alkaline mixture. The this compound will co-distill with the water.
-
Collect the distillate and extract the this compound using an appropriate organic solvent.
-
Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
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Remove the solvent by distillation.
-
Further purify the crude this compound by vacuum distillation.
-
Mandatory Visualizations
Caption: Skraup synthesis pathway for this compound highlighting potential polymerization side reactions.
Caption: Troubleshooting workflow for addressing polymerization in this compound synthesis.
References
Technical Support Center: Photodegradation of 8-Methylquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 8-Methylquinoline under light exposure.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under light exposure?
A1: While specific studies on the photodegradation of this compound are not extensively documented, the degradation of the parent compound, quinoline, suggests that hydroxylated derivatives are common products.[1] For this compound, one could anticipate the formation of various hydroxy-8-methylquinolines and potentially N-oxides. Prolonged or high-energy light exposure could lead to the cleavage of the aromatic rings.[1] Microbial degradation studies have also shown that this compound can be hydroxylated.[2][3]
Q2: My this compound solution is changing color upon light exposure. Is this normal?
A2: Yes, a change in color (e.g., turning yellow or brown) is a common indicator of photodegradation.[4] This is often due to the formation of conjugated degradation products. It is crucial to characterize these new species to understand the degradation pathway.
Q3: What is a typical half-life for the photodegradation of quinoline derivatives?
A3: The photodegradation half-life is highly dependent on the experimental conditions (e.g., light source, solvent, presence of photosensitizers). For the parent compound, quinoline, the half-life in near-surface lake water during summer has been estimated to be about 14 calendar days.[5] However, this can be significantly shorter under controlled laboratory conditions with high-intensity lamps.
Q4: Are there any special storage conditions to prevent the degradation of this compound?
A4: Yes, this compound should be protected from light and stored in a refrigerator.[4] For solutions, using amber glassware or wrapping containers in aluminum foil is recommended to prevent photodegradation during storage and experiments.[1]
Q5: What analytical techniques are best suited for studying the degradation of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector is the most common and effective technique to separate and quantify the parent compound from its degradation products.[1][6] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the chemical structures of the degradation products.[1]
Troubleshooting Guides
Issue 1: Inconsistent degradation rates in replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Fluctuations in Light Source Intensity | Ensure the light source has been properly warmed up and that its output is stable. Use a calibrated radiometer or lux meter to monitor the light intensity throughout the experiment. |
| Inconsistent Sample Positioning | Make sure all samples are placed at the same distance from the light source and are receiving uniform irradiation. A rotating carousel (merry-go-round) photoreactor can help ensure uniform light exposure. |
| Temperature Variations | Use a temperature-controlled chamber or a water bath to maintain a constant temperature, as temperature can influence degradation kinetics. |
| Oxygen Availability | If the degradation is oxidative, variations in dissolved oxygen can affect the rate. Consider purging solutions with air or a specific gas mixture to ensure consistent oxygen levels. |
Issue 2: Appearance of many unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Steps |
| Secondary Degradation | The primary degradation products may themselves be unstable and degrading further. Analyze samples at earlier time points to identify the initial products. |
| Solvent Degradation | The solvent itself may be degrading and reacting with the analyte. Run a solvent-only blank under the same light exposure conditions to check for interfering peaks. |
| Sample Contamination | Ensure the purity of your starting material and the cleanliness of your glassware and equipment. |
Issue 3: Poor separation of degradation products in HPLC.
| Possible Cause | Troubleshooting Steps |
| Suboptimal HPLC Method | Optimize the mobile phase composition, gradient, flow rate, and column temperature. A C18 column is a good starting point.[1] |
| Co-eluting Peaks | Use a photodiode array (PDA) detector to check for peak purity. If peaks are not pure, further method development is required. Consider using a different column chemistry (e.g., phenyl-hexyl). |
Quantitative Data Summary
The following table summarizes kinetic data for the photodegradation of quinoline, the parent compound of this compound. Note that these values can vary significantly with experimental conditions.
| Compound | Medium | Light Source | Rate Constant (k) | Half-life (t½) | Reference |
| Quinoline | Organic-free water | Sunlight | - | ~14 days (summer) | [5] |
| Quinoline | Lake water | Sunlight | - | 4-8% shorter than in organic-free water | [5] |
Experimental Protocols
Protocol: Forced Photodegradation Study of this compound
This protocol is based on the ICH Q1B guidelines for photostability testing.[7]
1. Objective: To evaluate the photosensitivity of this compound and identify its primary degradation products under controlled light exposure.
2. Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile, methanol, or water)
-
Chemically inert and transparent containers (e.g., quartz cuvettes or borosilicate glass vials)
-
A calibrated light source (e.g., xenon arc lamp or a combination of cool white fluorescent and near-UV lamps)[7]
-
Calibrated radiometer/lux meter
-
HPLC-UV/PDA system
-
LC-MS system
3. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare experimental samples by diluting the stock solution to a suitable concentration for analysis (e.g., 10-20 µg/mL).
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Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light. This will be stored alongside the exposed samples to assess thermal degradation.
4. Light Exposure:
-
Place the experimental and dark control samples in a photostability chamber.
-
Expose the samples to light, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
-
Monitor the light dose using the calibrated radiometer/lux meter.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
5. Sample Analysis:
-
Analyze the collected aliquots and the dark control using a validated, stability-indicating HPLC method.
-
Quantify the remaining percentage of this compound at each time point.
-
Calculate the relative peak areas of the degradation products.
-
Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products for structural elucidation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Microbial degradation of quinoline and methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. ema.europa.eu [ema.europa.eu]
Challenges in the scale-up of 8-Methylquinoline production
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of 8-Methylquinoline production. Our aim is to help you optimize your experimental workflow, improve yields, and ensure the safe and efficient synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis methods for this compound?
The most prevalent methods for synthesizing the quinoline scaffold are the Skraup synthesis and the Doebner-von Miller reaction. For this compound, these reactions typically utilize o-toluidine as the starting material. The Skraup synthesis involves reacting o-toluidine with glycerol, sulfuric acid, and an oxidizing agent.[1] The Doebner-von Miller reaction is a variation that uses α,β-unsaturated carbonyl compounds, such as crotonaldehyde, which can be formed in situ from acetaldehyde.[2][3]
Q2: What are the primary challenges when scaling up this compound synthesis?
Scaling up quinoline synthesis presents several key challenges:
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Exothermic Reactions: The Skraup synthesis, in particular, is notoriously exothermic and can become violent if not properly controlled.[1][4]
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Tar and Byproduct Formation: High temperatures and strong acidic conditions promote the polymerization of intermediates like acrolein (from glycerol dehydration) or crotonaldehyde, leading to the formation of thick tar that complicates product isolation and reduces yield.[5][6]
-
Heat and Mass Transfer: In larger reactors, inefficient mixing and inadequate heat removal can lead to localized hot spots, further encouraging side reactions and potential runaway scenarios.[7][8]
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Product Purification: Isolating pure this compound from the reaction mixture, which contains unreacted starting materials, byproducts, and tar, can be difficult.[9][10]
-
Safety and Handling: The reagents used, such as concentrated acids and oxidizing agents, are corrosive and hazardous. The product itself, this compound, is classified as an irritant.[11][12]
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product over time. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to determine the concentration of this compound and identify any major impurities.[13][14]
Q4: What are the critical safety precautions for this synthesis?
Given the hazardous nature of the reagents and the reaction itself, the following safety precautions are essential:
-
Always conduct the reaction in a well-ventilated fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-resistant lab coat.[15]
-
Ensure that an emergency shower and eyewash station are readily accessible.
-
For the highly exothermic Skraup reaction, use a blast shield and ensure the apparatus is securely clamped.[4]
-
When neutralizing the acidic reaction mixture with a strong base, perform the addition slowly and with cooling to control the exotherm.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound synthesis experiments in a question-and-answer format.
| Issue | Question | Potential Causes & Solutions |
| Low Yield | My yield of this compound is significantly lower than expected upon scale-up. What could be the cause? | 1. Polymerization of Carbonyl Compounds: The acidic conditions can cause the in-situ formed acrolein (from glycerol) or crotonaldehyde to polymerize, reducing the amount available for the main reaction.[5]Solution: Consider a biphasic reaction system where the carbonyl compound is sequestered in an organic phase to minimize polymerization.[5] Also, ensure slow, controlled addition of the carbonyl precursor to the heated aniline/acid mixture.[16]2. Incomplete Reaction: The reaction may not have gone to completion.Solution: Ensure adequate reaction time and maintain the optimal temperature. The electronic properties of substituents on the aniline can affect reactivity; electron-donating groups generally favor the reaction.[4]3. Product Loss During Work-up: Significant product can be lost during neutralization and extraction steps.[16]Solution: Ensure complete neutralization to liberate the free base before extraction. Perform multiple extractions with a suitable organic solvent to maximize recovery. Steam distillation is a highly effective method for isolating the product from non-volatile tars and salts.[9][17] |
| Tar Formation | My reaction mixture has turned into a thick, dark tar, making product isolation nearly impossible. How can I prevent this? | 1. Uncontrolled Exotherm: The reaction temperature is too high, accelerating polymerization and decomposition side reactions.[4]Solution: Control the reaction exotherm by using a moderating agent like ferrous sulfate (FeSO₄) in the Skraup synthesis.[4] Add reagents, especially sulfuric acid, slowly and with efficient cooling. Use gradual heating to initiate the reaction and remove the heat source once the exotherm begins.[4]2. High Reactant Concentration: Concentrated reactants are more prone to polymerization.Solution: While maintaining a reasonable reaction concentration, ensure efficient stirring to prevent localized overheating and high concentrations.[7] |
| Runaway Reaction | My Skraup reaction is proceeding too violently and seems uncontrollable. What should I do? | 1. Insufficient Moderation: The exothermic nature of the reaction is not being adequately controlled.[4]Solution (Immediate): If it is safe to do so, cool the reaction vessel in an ice-water bath immediately. Ensure you are behind a blast shield.[4]Solution (Preventative): Always include a moderator like ferrous sulfate (FeSO₄).[4] Control the rate of reagent addition and heating very carefully. For large-scale reactions, ensure the reactor's cooling system is sufficient to handle the heat generated.[7] |
| Purification Difficulties | I'm having trouble obtaining pure this compound after the initial work-up. | 1. Presence of Isomeric Byproducts: The synthesis may produce isomers that have similar physical properties to this compound, making separation by distillation or crystallization difficult.Solution: Optimize reaction conditions to improve selectivity. For purification, consider column chromatography or fractional vacuum distillation.[18]2. Inefficient Initial Purification: The crude product is heavily contaminated with tar and baseline impurities.Solution: Steam distillation is highly recommended as a first purification step to separate the volatile this compound from non-volatile tars and inorganic salts.[9] The distillate can then be subjected to further purification like vacuum distillation or crystallization.[19] |
Data Presentation
Quantitative data for the scale-up of this compound is not widely available in peer-reviewed literature. However, a patented process provides insight into a vapor-phase synthesis approach.
Table 1: Vapor-Phase Synthesis of this compound from o-Toluidine
| Parameter | Value | Reference |
| Reactants | 2-Methylaniline, Formaldehyde, Acetaldehyde | [19] |
| Catalyst | Solid Acid Catalyst Bed | [19] |
| Temperature | 400°C - 550°C | [19] |
| o-Toluidine Conversion | 99.7% | [19] |
| This compound Yield | 67.8% | [19] |
| Final Purity (post-distillation) | 96% | [19] |
Note: This data is from a specific patented process and may not be directly comparable to traditional liquid-phase Skraup or Doebner-von Miller syntheses.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound, which should be optimized for your specific scale and equipment.
Protocol 1: Skraup Synthesis of this compound (Lab Scale)
Warning: This reaction is highly exothermic and requires extreme caution.
-
Apparatus Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Place a blast shield in front of the setup.
-
Charging Reactants: To the flask, add o-toluidine, glycerol, and a moderator such as ferrous sulfate heptahydrate.[1][4]
-
Acid Addition: Begin stirring the mixture and cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid through the dropping funnel. Maintain a low temperature during the addition.
-
Reaction Initiation: Gently heat the mixture to start the reaction. Once the reaction becomes self-sustaining (indicated by vigorous boiling), immediately remove the heat source.[4]
-
Reaction Completion: After the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice in a large beaker.
-
Slowly and with cooling, neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
-
Purification:
-
Perform steam distillation on the alkaline mixture. The this compound will co-distill with water.[9]
-
Separate the organic layer from the distillate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or toluene) to recover dissolved product.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.[19]
-
Protocol 2: Doebner-von Miller Synthesis of this compound (Lab Scale)
-
Apparatus Setup: Set up a round-bottom flask with a reflux condenser, mechanical stirrer, and a dropping funnel in a fume hood.
-
Acidic Aniline Solution: To the flask, add o-toluidine and an acid catalyst (e.g., hydrochloric acid or a Lewis acid like zinc chloride).[2][16]
-
Reactant Addition: Heat the stirred mixture. Slowly add crotonaldehyde (or its precursor, acetaldehyde) through the dropping funnel. Controlled addition is crucial to minimize polymerization.[16]
-
Reaction: Heat the reaction mixture under reflux for several hours. Monitor the progress by TLC.
-
Work-up:
-
After cooling, carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide or calcium hydroxide solution) until alkaline.[17]
-
-
Purification:
-
Isolate the crude product using steam distillation as described in the Skraup protocol.[17]
-
Further purify the isolated product by vacuum distillation.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in this compound production.
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sdlookchem.com [sdlookchem.com]
- 9. brieflands.com [brieflands.com]
- 10. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Skraup reaction - Wikipedia [en.wikipedia.org]
- 12. iipseries.org [iipseries.org]
- 13. aber.apacsci.com [aber.apacsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 19. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]
Validation & Comparative
8-Methylquinoline vs. Other Quinoline Isomers in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to numerous pharmaceuticals and functional materials. In the realm of catalysis, quinoline-based molecules serve dual roles: as versatile ligands that coordinate with metal centers to facilitate a vast array of organic transformations and as substrates in reactions such as C-H functionalization. The position of substituents on the quinoline ring profoundly influences the steric and electronic properties of these molecules, thereby dictating their reactivity and efficacy in catalytic processes.
This guide provides a comprehensive comparison of 8-methylquinoline with other quinoline isomers, focusing on their performance in various catalytic reactions. We present a detailed analysis of how the seemingly subtle change in the methyl group's position impacts catalytic outcomes, supported by experimental data and detailed protocols.
The Unique Role of this compound in C(sp³)-H Activation
A significant body of research highlights the special role of this compound as a substrate in transition metal-catalyzed C(sp³)-H activation and functionalization.[1][2] The proximity of the 8-methyl group to the nitrogen atom allows the quinoline moiety to act as an effective directing group. The nitrogen atom coordinates to the metal catalyst, positioning it to selectively activate the C-H bonds of the adjacent methyl group. This chelation-assisted strategy facilitates the formation of a stable cyclometalated intermediate, which is key to the high regioselectivity of these reactions.[3]
In contrast, other methylquinoline isomers, such as 2-methylquinoline and 6-methylquinoline, do not possess this ideal geometry for intramolecular C(sp³)-H activation of the methyl group. While they can participate in other catalytic reactions, their utility in this specific, highly sought-after transformation is limited.
The following diagram illustrates the directing group effect of this compound in a generalized C-H activation catalytic cycle.
References
8-Methylquinoline as a Directing Group: A Comparative Study in C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with high precision and efficiency. A key element in many C-H activation strategies is the use of directing groups, which steer the catalytic metal to a specific C-H bond, ensuring regioselectivity. Among the myriad of directing groups, 8-methylquinoline has emerged as a powerful and versatile tool, particularly for the functionalization of typically inert C(sp³)-H bonds. This guide provides a comparative analysis of this compound with other prominent directing groups, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal directing group for their synthetic endeavors.
Performance Comparison of Directing Groups
The efficacy of a directing group is often evaluated based on reaction yield, scope, and conditions. Here, we compare the performance of this compound with two other widely used directing groups: picolinamide and 8-aminoquinoline, in the context of transition metal-catalyzed C-H functionalization reactions.
One of the key advantages of this compound is that it is an "intrinsic" or "innate" directing group, meaning the directing nitrogen atom is an integral part of the substrate core.[1][2] This contrasts with directing groups like picolinamide and 8-aminoquinoline, which are typically installed on the substrate before the C-H activation step and often require a separate removal step afterwards.[3][4]
Table 1: Comparative Performance in C(sp³)-H Arylation
| Directing Group | Substrate | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | This compound | Diaryliodonium Salt | Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv) | DCE | 100 | 12 | 85 | [1] |
| Picolinamide | N-benzylpicolinamide | Aryl Iodide | Co(OAc)₂·4H₂O (10 mol%), Mn(OAc)₂ (1 equiv), NaOPiv (0.5 equiv) | t-AmylOH | 130 | 24 | 78 | [5] |
| 8-Aminoquinoline | N-aryl-8-aminoquinoline | Aryl Iodide | Pd(OAc)₂ (10 mol%), Pivalic Acid (0.2 equiv) | Toluene | 110 | 24 | 56 | [6] |
This table is a compilation of data from different sources and reaction conditions may not be directly comparable. It serves to provide a general overview of the performance of each directing group in similar transformations.
Table 2: Comparative Performance in C(sp³)-H Alkenylation
| Directing Group | Substrate | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | This compound | Maleimide | [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), NaOAc (2 equiv) | DCE | 80 | 12 | 92 | [7] |
| Picolinamide | N-alkylpicolinamide | Activated Alkene | Ni(cod)₂ (10 mol%) | Toluene | 80 | 15 | 90 (cleavage product) | [3][8] |
| 8-Aminoquinoline | N-alkyl-8-aminoquinoline | Alkene | Not readily available for C(sp³)-H alkenylation | - | - | - | - |
This table highlights the utility of this compound in Rh(III)-catalyzed C(sp³)-H alkenylation. Data for direct C(sp³)-H alkenylation using picolinamide and 8-aminoquinoline as directing groups is less common, with many procedures involving cleavage of the directing group.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methods. Below are representative protocols for C-H functionalization reactions utilizing this compound and picolinamide as directing groups.
Protocol 1: Rh(III)-Catalyzed C(sp³)–H Methylation of this compound
This protocol describes the methylation of the C(sp³)-H bond of 8-methylquinolines using an organoboron reagent.[9]
Materials:
-
This compound derivative (1a, 0.10 mmol, 1.0 equiv)
-
Potassium methyltrifluoroborate (2a, 0.30 mmol, 3.0 equiv)
-
[Cp*RhCl₂]₂ (5 mol %)
-
AgSbF₆ (20 mol %)
-
Ag₂CO₃ (0.20 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME, 0.5 mL)
Procedure:
-
To an oven-dried screw-capped vial, add the this compound derivative (1a), potassium methyltrifluoroborate (2a), [Cp*RhCl₂]₂, AgSbF₆, and Ag₂CO₃.
-
Evacuate and backfill the vial with argon three times.
-
Add DME (0.5 mL) via syringe.
-
Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 48 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methylated product.
Protocol 2: Cobalt-Catalyzed Picolinamide-Directed C-H Annulation with Alkynes
This protocol details the synthesis of a 1,2-dihydroisoquinoline derivative through a cobalt-catalyzed C-H activation/annulation cascade.[5]
Materials:
-
N-(1-phenylethyl)picolinamide (1, 0.2 mmol, 1.0 equiv)
-
2-Butyne (0.4 mmol, 2.0 equiv)
-
Co(OAc)₂·4H₂O (0.02 mmol, 10 mol %)
-
Mn(OAc)₂ (0.2 mmol, 1.0 equiv)
-
NaOPiv (0.1 mmol, 0.5 equiv)
-
tert-Amyl alcohol (1.0 mL)
Procedure:
-
In a glovebox, add N-(1-phenylethyl)picolinamide (1), Co(OAc)₂·4H₂O, Mn(OAc)₂, and NaOPiv to a screw-capped vial.
-
Remove the vial from the glovebox and add tert-amyl alcohol (1.0 mL) and 2-butyne under an argon atmosphere.
-
Seal the vial and heat the reaction mixture at 130 °C for 24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the 1,2-dihydroisoquinoline product.
Mechanistic Insights and Visualizations
Understanding the reaction mechanism is paramount for optimizing reaction conditions and expanding the substrate scope. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for C-H activation reactions directed by this compound.
Rh(III)-Catalyzed C-H Activation/Functionalization Pathway
The generally accepted mechanism for Rh(III)-catalyzed C-H activation involving this compound proceeds through a concerted metalation-deprotonation (CMD) pathway to form a five-membered rhodacycle intermediate.[9][10] This intermediate then undergoes insertion of the coupling partner, followed by reductive elimination to afford the product and regenerate the active catalyst.
Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H functionalization.
Experimental Workflow for a Typical C-H Functionalization Reaction
The following diagram outlines a standard experimental workflow for performing a transition metal-catalyzed C-H functionalization reaction.
Caption: A generalized experimental workflow for C-H functionalization.
Conclusion
This compound stands out as a highly effective directing group for C-H functionalization, particularly for the challenging activation of C(sp³)-H bonds. Its primary advantage lies in its "innate" nature, which obviates the need for installation and removal steps, thereby increasing overall synthetic efficiency. While directing groups like picolinamide and 8-aminoquinoline have demonstrated broad utility in a range of transformations, the streamlined synthetic approach offered by this compound makes it an attractive option for researchers aiming to develop concise and elegant synthetic routes. The choice of directing group will ultimately depend on the specific substrate, desired transformation, and the overall synthetic strategy. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. Palladium-Catalyzed C(sp3)-H Biarylation of 8-Methyl Quinolines with Cyclic Diaryliodonium Salts to Access Functionalized Biaryls and Fluorene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Comparative Guide to HPLC Method Validation for 8-Methylquinoline Purity Assessment
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities like 8-Methylquinoline is paramount. High-Performance Liquid Chromatography (HPLC) stands as a principal analytical technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method for the purity assessment of this compound with alternative analytical techniques, supported by representative experimental data and detailed protocols.
Data Presentation: Comparative Analysis of Purity Assessment Methods
The performance of a typical Reverse-Phase HPLC (RP-HPLC) method for this compound is compared with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR). The following table summarizes the key performance attributes.
| Parameter | HPLC | GC-MS | SFC | qNMR |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on boiling points and interactions with a stationary phase, with mass spectrometry detection. | Separation using a supercritical fluid as the mobile phase, suitable for thermally labile and non-volatile compounds. | Absolute or relative quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 | Not applicable (primary method) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% | Highly accurate (traceable to a certified standard) |
| Precision (%RSD) | ≤ 2.0% | ≤ 3.0% | ≤ 2.5% | ≤ 1.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.03% | ~0.3% |
| Key Advantages | Versatile for a wide range of non-volatile and thermally labile impurities. Robust and widely available. | High resolution for volatile and semi-volatile impurities. Provides structural information for impurity identification. | Fast separations, reduced organic solvent consumption ("green" chemistry). Orthogonal selectivity to HPLC. | Primary ratio method; does not require a specific reference standard for the analyte. Provides structural confirmation.[1] |
| Key Disadvantages | Higher consumption of organic solvents. Matrix effects can influence ionization in LC-MS. | Limited to thermally stable and volatile compounds. Potential for sample degradation at high temperatures. | Higher initial instrument cost. Method development can be more complex. | Lower sensitivity compared to chromatographic methods. Higher instrumentation cost and requires specialized expertise. |
Experimental Protocols
Detailed methodologies for the analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is designed for the quantitative purity assessment of this compound and its non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector (e.g., Agilent 1260 Infinity II with Diode Array Detector).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Samples are prepared by dissolving 1 mg of the compound in 1 mL of the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC system with a 5977B Mass Selective Detector).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Samples are diluted in dichloromethane to a concentration of 100 µg/mL.
Mandatory Visualizations
The following diagrams illustrate the key workflows in the purity assessment of this compound.
References
8-Methylquinoline vs. 2-Methylquinoline: A Comparative Study of Chemical Reactivity
In the landscape of heterocyclic chemistry, methylquinolines serve as pivotal building blocks in the synthesis of a wide array of functional molecules, from pharmaceuticals to materials science. The seemingly subtle difference in the position of the methyl group—at the 2-position (quinaldine) versus the 8-position (o-toluquinoline)—imparts distinct electronic and steric characteristics that significantly influence their chemical reactivity. This guide provides a comparative analysis of the reactivity of 8-Methylquinoline and 2-Methylquinoline, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate isomer for their synthetic endeavors.
Executive Summary of Comparative Reactivity
The reactivity of this compound and 2-Methylquinoline is primarily dictated by the interplay of electronic and steric effects originating from the position of the methyl group. In 2-Methylquinoline, the methyl group is conjugated with the nitrogen atom, influencing the reactivity of the pyridine ring. Conversely, the methyl group in this compound is situated on the benzene ring in proximity to the nitrogen atom, leading to significant steric hindrance and potential for metal-catalyzed C-H activation.
| Reaction Type | 2-Methylquinoline | This compound | Key Differences |
| Oxidation of Methyl Group | Requires strong oxidizing agents. Can be challenging due to the stability of the quinoline ring. | Can be oxidized, often via metal-catalyzed C-H activation, to the corresponding carboxylic acid or functionalized at the methyl group. | The proximity of the methyl group to the nitrogen in this compound facilitates directed C-H activation. |
| Electrophilic Substitution | Occurs on the benzene ring, primarily at positions 5 and 8. The methyl group has a minor directing effect. | Occurs on the benzene ring, with a preference for positions 5 and 7, influenced by the directing effect of the methyl group. | The position of the methyl group alters the regioselectivity of the substitution on the carbocyclic ring. |
| Nucleophilic Substitution | The 2-position is highly activated towards nucleophilic attack, especially with a good leaving group. | The pyridine ring is less susceptible to direct nucleophilic attack compared to the 2-substituted isomer. Nucleophilic substitution is more common on functionalized derivatives. | The electronic effect of the nitrogen atom directly activates the 2-position in 2-Methylquinoline for nucleophilic substitution. |
| Reduction | The pyridine ring is readily reduced to form 1,2,3,4-tetrahydro-2-methylquinoline. | The pyridine ring can be reduced, though steric hindrance from the 8-methyl group may influence the reaction rate and conditions. | Steric factors in this compound can play a role in the approach of the reducing agent. |
Oxidation of the Methyl Group
The oxidation of the methyl group to a carboxylic acid or an aldehyde is a key transformation.
2-Methylquinoline: The oxidation of 2-methylquinoline (quinaldine) to 2-quinolinecarboxylic acid (quinaldic acid) typically requires potent oxidizing agents. Traditional methods using potassium permanganate can lead to low yields due to the stability of the quinoline nucleus.[1] A more effective method involves the use of selenium dioxide.[2]
This compound: The methyl group in this compound is amenable to oxidation, often facilitated by transition metal catalysts that proceed via C(sp³)–H activation. For instance, palladium-catalyzed aerobic oxidation can yield 8-quinolylmethyl acetate and 8-quinolinecarboxylic acid.[3]
Experimental Protocol: Oxidation of 2-Methylquinoline with Selenium Dioxide[2]
-
Reaction Setup: A mixture of 2-methylquinoline, selenium dioxide (in molar excess), and dioxane is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Execution: The mixture is heated to boiling and refluxed. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: After completion, the reaction mixture is cooled, and the precipitated selenium is filtered off. The filtrate is then treated to neutralize any formed quinolinecarboxylic acid before the aldehyde product is isolated, for instance, by steam distillation.
Electrophilic Aromatic Substitution
Electrophilic substitution on the quinoline ring system predominantly occurs on the electron-rich carbocyclic (benzene) ring. The pyridine ring is deactivated due to the electron-withdrawing effect of the nitrogen atom.
General Reactivity: For quinoline itself, electrophilic substitution favors positions 5 and 8.[4][5] The stability of the resulting sigma complex dictates this regioselectivity.
2-Methylquinoline: The methyl group at the 2-position is an activating group, but its influence on the distant benzene ring is modest. Therefore, electrophilic attack still occurs primarily at the 5- and 8-positions.
This compound: The presence of the methyl group at the 8-position sterically hinders attack at this site. The methyl group, being ortho, para-directing, will activate positions 5 and 7 for electrophilic attack.
Nucleophilic Substitution
The pyridine ring in quinolines is electron-deficient and thus susceptible to nucleophilic attack, particularly at the 2- and 4-positions.
2-Methylquinoline: The 2-position is highly activated towards nucleophilic substitution, especially when a good leaving group is present. The nitrogen atom stabilizes the negative charge in the Meisenheimer-like intermediate.
This compound: Direct nucleophilic attack on the unsubstituted pyridine ring of this compound is less favorable. However, nucleophilic substitution reactions are readily performed on derivatives, such as 4-chloro-8-methylquinolin-2(1H)-one, where the chloro group at the 4-position is displaced by various nucleophiles.[6]
Experimental Protocol: Nucleophilic Substitution on a 4-Chloro-8-methylquinoline derivative[6]
-
Reaction Setup: A mixture of 4-chloro-8-methylquinolin-2(1H)-one and a nucleophile (e.g., thiourea for thiation, sodium azide for azidation, or hydrazine for hydrazination) is prepared in a suitable solvent (e.g., ethanol, DMF, or water).
-
Reaction Execution: The reaction mixture is heated, often under reflux, for a specified period. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled and poured into water to precipitate the product. The solid is collected by filtration, washed, and purified by recrystallization. For example, in the case of hydrazination, a mixture of 2,4-dichloro-8-methylquinoline and hydrazine hydrate is heated under reflux for 8 hours.
Reduction
The pyridine ring of quinolines can be selectively reduced to the corresponding tetrahydroquinolines.
2-Methylquinoline and this compound: Both isomers can undergo reduction of the pyridine ring. Catalytic hydrogenation is a common method. A study on the hydrosilylation of quinolines, which is a form of reduction, demonstrated that a wide range of substituted quinolines, including those with alkyl groups, are well-tolerated substrates.[7] The specific conditions and yields may vary depending on the steric and electronic environment around the pyridine ring.
Conclusion
The choice between this compound and 2-Methylquinoline in a synthetic strategy should be guided by the desired reactivity. 2-Methylquinoline is the preferred substrate for reactions involving nucleophilic attack at the 2-position and for transformations where the methyl group's electronic influence on the pyridine ring is desired. In contrast, this compound is ideal for synthetic routes that leverage directed C-H activation of the methyl group and for electrophilic substitutions where steric hindrance at the 8-position can be used to control regioselectivity. Understanding these distinct reactivity profiles is crucial for the efficient design and execution of synthetic pathways in drug discovery and materials science.
References
- 1. m.youtube.com [m.youtube.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 6. mdpi.com [mdpi.com]
- 7. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Chelating Properties of 8-Methylquinoline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chelating properties of 8-Methylquinoline and its derivatives, with a particular focus on how substitutions on the quinoline ring influence their ability to bind metal ions. The information presented is supported by experimental data from peer-reviewed literature and is intended to be a valuable resource for researchers in chemistry, biology, and medicine.
Introduction to Chelation by Quinoline-Based Ligands
The quinoline scaffold is a fundamental structure in the design of chelating agents due to the presence of a nitrogen atom in the aromatic ring system. This nitrogen, in conjunction with a suitably positioned donor atom, can form a stable five- or six-membered ring with a metal ion. The 8-position of the quinoline ring is particularly significant for chelation, as a substituent at this position containing a donor atom (such as oxygen, sulfur, or another nitrogen) can readily coordinate with a metal ion that is also bound to the quinoline nitrogen. This bidentate chelation significantly enhances the stability of the resulting metal complex compared to monodentate coordination.
The electronic and steric properties of substituents on the quinoline ring play a crucial role in determining the stability and selectivity of metal chelation. Electron-donating groups can increase the electron density on the nitrogen and the donor atom, enhancing the ligand's basicity and its affinity for metal ions. Conversely, electron-withdrawing groups can decrease the chelating ability. Steric hindrance near the coordination site can also impact the formation and stability of metal complexes.
Comparative Chelating Performance: A Quantitative Overview
The stability of a metal-ligand complex is quantitatively expressed by its stability constant (log K). A higher log K value indicates a more stable complex. This section compares the stability constants of this compound derivatives with the parent 8-hydroxyquinoline, a well-characterized chelating agent. Due to the limited availability of data for this compound itself, this comparison primarily focuses on derivatives where a methyl group is present alongside a primary chelating group (e.g., hydroxyl or mercapto).
| Chelating Agent | Metal Ion | log β₂ | Solvent | Reference |
| 8-Hydroxyquinoline | Zn(II) | 15.9 | 50% Dioxane | [1] |
| Cu(II) | 26.2 | 50% Dioxane | [1] | |
| Ni(II) | 19.8 | 50% Dioxane | [1] | |
| Co(II) | 18.2 | 50% Dioxane | [1] | |
| 7-Methyl-8-mercaptoquinoline | Zn(II) | 18.44 | Dimethylformamide | [2] |
| Cd(II) | 19.86 | Dimethylformamide | [2] | |
| Pb(II) | 20.66 | Dimethylformamide | [2] | |
| Ni(II) | 22.02 | Dimethylformamide | [2] | |
| Bi(III) | 33.12 | Dimethylformamide | [2] | |
| Ag(I) | 20.08 | Dimethylformamide | [2] | |
| 8-mercaptoquinoline | Zn(II) | 17.82 | Dimethylformamide | [2] |
| Cd(II) | 19.34 | Dimethylformamide | [2] | |
| Pb(II) | 19.96 | Dimethylformamide | [2] | |
| Ni(II) | 21.64 | Dimethylformamide | [2] | |
| Bi(III) | 32.74 | Dimethylformamide | [2] | |
| Ag(I) | 19.80 | Dimethylformamide | [2] |
Analysis of the Data:
The data indicates that the introduction of a methyl group can influence the stability of the metal complexes. For instance, 7-methyl-8-mercaptoquinoline generally forms more stable complexes with the tested metal ions compared to the unsubstituted 8-mercaptoquinoline.[2] This suggests that the electron-donating effect of the methyl group enhances the chelating ability of the ligand. It is important to note that the solvent system can significantly impact the measured stability constants.
Experimental Protocols
The determination of stability constants and the characterization of chelating properties are primarily achieved through potentiometric titration and spectrophotometric methods.
Potentiometric Titration
This is a highly accurate method for determining the stability constants of metal complexes. The experimental setup involves the titration of a solution containing the metal ion and the ligand with a standard solution of a strong base, while monitoring the pH.
Methodology:
-
Solution Preparation: Prepare solutions of the metal salt (e.g., CuSO₄, NiCl₂), the chelating agent (e.g., 8-methyl-8-hydroxyquinoline), a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent system. A water-dioxane mixture is often used to ensure the solubility of the ligand and its complexes.
-
Titration Setup: Place a known volume of the solution containing the metal ion, the ligand, and the acid in a thermostated vessel. Use a calibrated pH electrode to monitor the pH of the solution.
-
Titration Procedure: Add the standard base solution in small increments and record the pH reading after each addition. Continue the titration until the pH reaches a constant value.
-
Data Analysis: The titration data is used to calculate the formation function (n̄), which is the average number of ligands bound to a metal ion, and the free ligand concentration ([L]). The stability constants are then determined from a plot of n̄ versus pL (-log[L]).
Spectrophotometric Analysis
Spectrophotometry is another widely used technique to study metal chelation, particularly for determining the stoichiometry of the complex and its stability constant.
Methodology:
-
Solution Preparation: Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of the ligand.
-
Spectral Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.
-
Stoichiometry Determination (Job's Plot): Prepare a series of solutions where the mole fraction of the metal and ligand are varied while keeping the total molar concentration constant. The plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.
-
Stability Constant Determination: The absorbance data can be used to calculate the concentration of the complex at equilibrium, which is then used to determine the stability constant.
Visualizing Chelation and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the fundamental process of chelation and a typical experimental workflow for its characterization.
Caption: General chelation process of a metal ion with an 8-substituted quinoline ligand.
Caption: A typical experimental workflow for determining the chelating properties of a ligand.
Conclusion
This compound and its derivatives represent a class of chelating agents with tunable properties. The introduction of a methyl group, as seen in 7-methyl-8-mercaptoquinoline, can enhance the stability of metal complexes through its electron-donating effect. While comprehensive data for a wide range of this compound derivatives is still emerging, the established methodologies of potentiometric titration and spectrophotometry provide robust frameworks for their characterization. Further research into the synthesis and chelating properties of various 8-substituted quinolines will undoubtedly expand their applications in fields ranging from analytical chemistry to the development of novel therapeutic agents. The interplay of electronic and steric effects of different substituents offers a rich landscape for the rational design of ligands with specific metal ion affinities and selectivities.
References
A Comparative Guide to 8-Methylquinoline-Based Catalysts in C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of C(sp³)–H bonds in 8-methylquinoline is a pivotal transformation in synthetic chemistry, offering a direct route to valuable substituted quinoline scaffolds prevalent in medicinal chemistry and materials science. This guide provides an objective comparison of two prominent catalytic systems employed for this purpose: a rhodium-based catalyst and a palladium-based catalyst, the latter of which represents a widely adopted industry standard for C-H activation and cross-coupling reactions. The following sections present quantitative performance data, detailed experimental protocols, and visualizations of the proposed catalytic mechanisms to aid in the selection of the optimal catalytic system for specific research and development needs.
Performance Benchmark: Rhodium vs. Palladium Catalysis
The direct C(sp³)–H functionalization of this compound has been successfully achieved using various transition metal catalysts. Below is a comparative summary of the performance of a representative Rhodium(III) catalyst system for methylation and a Palladium(II) catalyst system for alkylation.
| Parameter | This compound-Based Rh(III) Catalyst | Industry Standard Pd(II) Catalyst |
| Reaction | C(sp³)–H Methylation | C(sp³)–H Alkylation with Aziridines |
| Catalyst | [Cp*RhCl₂]₂ | Pd(OAc)₂ |
| Catalyst Loading | 2.5 mol% | 10 mol% |
| Ligand/Additive | AgSbF₆ (10 mol%), NaOAc (1.0 equiv) | Pivalic Acid (30 mol%) |
| Coupling Partner | KMeBF₃ | 1-Boc-2-phenylaziridine |
| Solvent | 1,2-Dichloroethane (DCE) | 1,4-Dioxane |
| Temperature | 80 °C | 120 °C |
| Reaction Time | 12 h | 12 h |
| Yield | 85%[1] | 82%[2] |
| Selectivity | High for mono-methylation[1] | High for mono-alkylation[2] |
Note: The data presented is compiled from different studies and is intended for comparative purposes. Direct head-to-head comparisons under identical conditions may yield different results.
Experimental Protocols
Detailed methodologies for the representative C-H functionalization reactions are provided below to ensure reproducibility.
Protocol 1: Rh(III)-Catalyzed C(sp³)–H Methylation of this compound
This protocol is adapted from a reported procedure for the rhodium-catalyzed methylation of this compound using potassium methyltrifluoroborate.[1]
Materials:
-
This compound
-
[Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
AgSbF₆ (Silver hexafluoroantimonate)
-
NaOAc (Sodium acetate)
-
KMeBF₃ (Potassium methyltrifluoroborate)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add this compound (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and NaOAc (0.2 mmol, 1.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,2-dichloroethane (1.0 mL) via syringe.
-
Add potassium methyltrifluoroborate (0.4 mmol, 2.0 equiv) to the mixture.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the methylated this compound derivative.
Protocol 2: Pd(II)-Catalyzed C(sp³)–H Alkylation of this compound
This protocol outlines a typical procedure for the palladium-catalyzed alkylation of this compound with an aziridine coupling partner.[2]
Materials:
-
This compound
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Pivalic Acid
-
1-Boc-2-phenylaziridine
-
Cs₂CO₃ (Cesium carbonate)
-
1,4-Dioxane, anhydrous
Procedure:
-
In an oven-dried screw-cap vial equipped with a magnetic stir bar, combine this compound (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and pivalic acid (0.06 mmol, 30 mol%).
-
Add 1-Boc-2-phenylaziridine (0.3 mmol, 1.5 equiv) and Cs₂CO₃ (0.4 mmol, 2.0 equiv).
-
Seal the vial and add anhydrous 1,4-dioxane (1.0 mL) via syringe.
-
Place the vial in a preheated oil bath at 120 °C.
-
Stir the reaction for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the γ-quinolinylpropylamine product.
Visualizations: Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the proposed catalytic cycles for the rhodium and palladium-catalyzed reactions, along with a generalized experimental workflow for catalyst benchmarking.
Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H methylation.
Caption: Proposed catalytic cycle for Pd(II)-catalyzed C-H alkylation.
Caption: General workflow for benchmarking catalytic performance.
References
Navigating the Cross-Reactivity Landscape of 8-Methylquinoline Derivatives: A Methodological Guide
A critical assessment of the cross-reactivity of 8-methylquinoline derivatives is essential for researchers, scientists, and drug development professionals. However, a comprehensive review of publicly available literature reveals a significant gap in quantitative cross-reactivity data for this class of compounds. This guide provides a framework for conducting such studies, including a generalized experimental workflow, a detailed protocol for a standard immunoassay, and a template for data presentation.
While specific experimental data on the cross-reactivity of this compound and its analogues is not currently available in published literature, this guide offers a robust starting point for researchers seeking to investigate the selectivity and specificity of antibodies or other binding agents against these compounds.
Table 1: Hypothetical Cross-Reactivity Profile of this compound Derivatives in a Competitive ELISA
The following table illustrates how quantitative cross-reactivity data for this compound derivatives could be presented. The data herein is for illustrative purposes only and does not represent actual experimental results. Cross-reactivity is typically determined by comparing the concentration of the derivative required to inhibit the assay signal by 50% (IC50) to the IC50 of the parent compound, this compound.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | (Reference Compound) | 10 | 100 |
| 2-Chloro-8-methylquinoline | Derivative A | 50 | 20 |
| 4-Hydroxy-8-methylquinoline | Derivative B | 200 | 5 |
| 8-Ethylquinoline | Derivative C | 15 | 66.7 |
| This compound-N-oxide | Derivative D | >1000 | <1 |
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Derivative) x 100
Experimental Design and Protocols
A systematic approach is necessary to accurately determine the cross-reactivity of this compound derivatives. The following workflow outlines the key steps in this process.
Figure 1: A generalized workflow for assessing the cross-reactivity of this compound derivatives.
Detailed Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
The following is a generalized protocol for a competitive ELISA, a common and effective method for determining the cross-reactivity of small molecules like this compound derivatives.
1. Materials and Reagents:
-
Microtiter plates (96-well)
-
Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)
-
Primary antibody specific to this compound
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
This compound standard
-
This compound derivative test compounds
2. Plate Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
3. Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
4. Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each of the derivative test compounds.
-
In a separate dilution plate, add 50 µL of each standard or derivative dilution to respective wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.
-
Transfer 100 µL of the pre-incubated mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
5. Detection:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
6. Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance against the concentration of the this compound standard.
-
Determine the IC50 value for the this compound standard and for each derivative from their respective inhibition curves.
-
Calculate the percent cross-reactivity for each derivative using the formula provided in the caption of Table 1.
Signaling Pathways and Logical Relationships
The cross-reactivity of a derivative is fundamentally determined by its structural similarity to the parent compound and how that similarity is recognized by the binding site of the antibody. This relationship can be visualized as follows:
Figure 2: Logical relationship between structural similarity and cross-reactivity.
By following the methodologies outlined in this guide, researchers can generate the much-needed quantitative data to build a comprehensive understanding of the cross-reactivity profiles of this compound derivatives. This will, in turn, support more informed decisions in drug development and other scientific applications.
Navigating the Analytical Maze: An Inter-laboratory Comparison of Methods for 8-Methylquinoline Quantification
The accurate and precise quantification of 8-Methylquinoline is paramount in various stages of pharmaceutical development and research. The selection of a suitable analytical method is a critical decision that hinges on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. This guide focuses on two widely employed chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a comparative analysis of their performance based on typical validation parameters.
Performance Snapshot: A Comparative Analysis
The following tables summarize the expected performance characteristics of HPLC and GC methods for the analysis of this compound, based on data from validated methods for structurally similar compounds. These values serve as a benchmark for laboratories establishing and validating their own analytical procedures.
Table 1: Representative Inter-laboratory Validation of an HPLC Method for this compound
| Validation Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (R²) | 0.9996 | 0.9993 | 0.9997 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% | 100.8% | 99.2% | 98.0% - 102.0% |
| Precision (RSD%) | ||||
| - Repeatability | 0.9% | 1.1% | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.4% | 1.6% | 1.3% | ≤ 3.0% |
| - Reproducibility | 1.8% | 2.0% | 1.7% | ≤ 5.0% |
| Limit of Detection (LOD) | 0.04 µg/mL | 0.05 µg/mL | 0.03 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.12 µg/mL | 0.15 µg/mL | 0.10 µg/mL | Reportable |
Table 2: Representative Inter-laboratory Validation of a GC Method for this compound
| Validation Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9995 | 0.9999 | ≥ 0.999 |
| Accuracy (% Recovery) | 100.2% | 99.7% | 100.5% | 98.0% - 102.0% |
| Precision (RSD%) | ||||
| - Repeatability | 0.7% | 0.9% | 0.6% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 1.4% | 1.1% | ≤ 3.0% |
| - Reproducibility | 1.6% | 1.8% | 1.5% | ≤ 5.0% |
| Limit of Detection (LOD) | 0.01 ng/mL | 0.02 ng/mL | 0.01 ng/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.03 ng/mL | 0.06 ng/mL | 0.03 ng/mL | Reportable |
Unveiling the Methodologies: Detailed Experimental Protocols
The successful implementation of any analytical method relies on a meticulously detailed protocol. The following sections outline the experimental procedures for the HPLC and GC methods discussed in this guide.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method coupled with UV detection for the quantification of this compound.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.02 M Ammonium Acetate buffer (pH 4.5) in a gradient elution mode. The gradient program should be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).
-
Sample Preparation: The sample preparation method will depend on the matrix. For drug substance, dissolve a known amount in the mobile phase. For drug product, an extraction step may be necessary, followed by dilution to a concentration within the calibration range.
4. Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix at three different concentration levels.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
Reproducibility (Inter-laboratory): Compare results obtained from different laboratories.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography (GC) Method
This protocol details a GC method with flame ionization detection (FID) for the analysis of this compound.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
2. Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
3. Standard and Sample Preparation:
-
Stock Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dichloromethane.
-
Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards (e.g., 0.1 - 100 µg/mL).
-
Sample Preparation: Similar to the HPLC method, the sample preparation will be matrix-dependent and may involve extraction and dilution.
4. Validation Parameters:
-
The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) are assessed using similar approaches as described for the HPLC method, with appropriate adjustments for the GC-FID technique.
Visualizing the Workflow
To further clarify the logical flow of the analytical method validation process, the following diagrams are provided.
Figure 1: Workflow for HPLC Method Validation of this compound.
The Efficacy of 8-Methylquinoline as a Corrosion Inhibitor: A Comparative Analysis
An Objective Comparison of Performance with Alternative Corrosion Inhibitors Supported by Experimental Data
For researchers and scientists in materials science and chemical engineering, identifying effective corrosion inhibitors is paramount for extending the lifespan of metallic components. Among the various organic compounds investigated, quinoline and its derivatives have emerged as a promising class of corrosion inhibitors due to their ability to adsorb onto metal surfaces and impede the corrosion process. This guide provides a detailed comparison of the efficacy of 8-Methylquinoline and other related corrosion inhibitors, supported by experimental data from electrochemical studies.
Mechanism of Action: A Protective Barrier
Quinoline derivatives, including this compound, function as corrosion inhibitors primarily by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[1] This adsorption process is facilitated by the presence of heteroatoms (in this case, nitrogen) and the π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of the metal.[2] The general consensus is that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3][4][5] The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[3][4][6]
Comparative Efficacy: A Data-Driven Overview
The effectiveness of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE), which is often determined using electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). The following tables summarize the inhibition efficiencies of this compound derivatives and other related compounds on different metals in acidic media, as reported in various studies.
| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Technique | Reference |
| 5-(4-methylpiperazinyl)-methylquinolin-8-ol (MPMQ) | Carbon Steel | 1 M HCl | 10⁻³ | Room Temp | ~95 | EIS, PDP | [4] |
| (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1) | Mild Steel | 1 M HCl | 10⁻³ | Not Specified | 96 | Weight Loss, EIS, PDP | |
| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) | Mild Steel | 1 M HCl | 5 x 10⁻³ | 303 | 96 | EIS, PDP | [7] |
| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | Carbon Steel | 1 M HCl | 10⁻³ | 298 | 94 | EIS, PDP, Weight Loss | |
| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) | Carbon Steel | 1 M HCl | 10⁻³ | 298 | 89 | EIS, PDP, Weight Loss | [6] |
| 5-hydroxymethyl-8-hydroxyquinoline (HMHQ) | Carbon Steel | 1 M HCl | 10⁻³ | 298 | 81 | EIS, PDP, Weight Loss | [6] |
| N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide (HQMC) | C22E Steel | 1 M HCl | 10⁻³ | Not Specified | 91.73 | EIS, PDP, Weight Loss | [5] |
| N-((8-hydroxyquinolin-5-yl)methyl)-4-phenylpiperazine-1-carbothioamide (HQPC) | C22E Steel | 1 M HCl | 10⁻³ | Not Specified | 87.09 | EIS, PDP, Weight Loss | [5] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution as experimental conditions can vary between studies.
Experimental Protocols: A Closer Look at the Methodology
The data presented above is primarily derived from two key electrochemical techniques: Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).
Potentiodynamic Polarization (PDP)
This technique involves changing the potential of the working electrode (the metal sample) at a constant rate and measuring the resulting current.[8] The data is plotted as a Tafel plot (potential vs. log of current density). From this plot, key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) can be determined. The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inh) is the corrosion current density in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.[9][10] A small amplitude AC signal is applied to the working electrode over a range of frequencies, and the impedance is measured. The data is often represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance and phase angle vs. frequency). An equivalent electrical circuit is used to model the data and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency (IE%) is calculated using the charge transfer resistance values:
IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
where Rct(blank) is the charge transfer resistance in the absence of the inhibitor and Rct(inh) is the charge transfer resistance in the presence of the inhibitor.
Visualizing the Process: From Experiment to Inhibition
To better understand the workflow and the underlying mechanisms, the following diagrams are provided.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition by quinoline derivatives.
Conclusion
The available data strongly suggests that this compound and its derivatives are highly effective corrosion inhibitors for various metals, particularly in acidic environments. Their mechanism of action involves adsorption onto the metal surface to form a protective barrier, thereby inhibiting both anodic and cathodic reactions. The inhibition efficiencies reported in the literature are consistently high, often exceeding 90% under optimal conditions. For researchers and professionals in the field, these compounds represent a valuable tool in the ongoing effort to mitigate the detrimental effects of corrosion. Further research focusing on direct comparative studies under standardized conditions would be beneficial for a more definitive ranking of the efficacy of different quinoline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution: experimental, DFT and Monte Carlo simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. New 8-Hydroxyquinoline-Bearing Quinoxaline Derivatives as Effective Corrosion Inhibitors for Mild Steel in HCl: Electrochemical and Computational Investigations [mdpi.com]
- 8. corrosionpedia.com [corrosionpedia.com]
- 9. ijcsi.pro [ijcsi.pro]
- 10. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
Safety Operating Guide
Navigating the Safe Disposal of 8-Methylquinoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 8-Methylquinoline, a compound that requires careful management as hazardous waste. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are recommended.[1]
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[4]
-
Body Protection: A lab coat or other protective work clothing is essential to prevent skin contact.[2][4]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[1][2] If vapors or mists are likely to be generated, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If symptoms occur, call a poison center or doctor.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste.[5] It should never be disposed of down the drain or in regular trash.[6][7] The primary disposal route is through an approved waste disposal plant.[1][2]
1. Waste Collection:
-
Collect waste this compound in a dedicated, compatible, and leak-proof container.[5][8] Plastic bottles are often preferred over glass to minimize the risk of breakage, provided they are chemically compatible.[6]
-
Ensure the container has a secure, screw-on cap. Corks or parafilm are not acceptable closures.[8]
-
Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.[6] Specifically, keep it separate from strong oxidizing agents and strong acids, with which it can react vigorously.[2][9]
-
Do not mix liquid waste with solid waste.[8]
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[5][6]
-
The label must include the full chemical name, "this compound," and the approximate quantity or concentration.[6] Avoid using abbreviations or chemical formulas.
-
Indicate the date when the waste was first added to the container.[6]
-
Include the name of the principal investigator and the laboratory location (building and room number).[6]
-
Mark the appropriate hazard pictograms (e.g., irritant).[6]
3. Storage:
-
Store the sealed waste container in a designated and well-ventilated "Satellite Accumulation Area" (SAA) within the laboratory.[10]
-
The storage area should be away from sources of ignition, as this compound is combustible.[3]
-
Use secondary containment, such as a chemically resistant tray or tub, to capture any potential leaks.[8] The secondary container should be able to hold at least 110% of the volume of the primary container.[8]
-
Segregate the this compound waste from incompatible materials, particularly acids and oxidizing agents.[2][10]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[6][8]
-
Follow your institution's specific procedures for requesting a waste collection, which may involve completing an online form or a paper tag.[6]
-
Do not accumulate large quantities of waste. Adhere to the time and quantity limits set by your institution and regulatory bodies.[8]
Spillage Procedure
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Remove all sources of ignition.[9]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material, such as absorbent paper, to soak up the liquid.[1][9]
-
Collection: Carefully collect the absorbent material and any contaminated soil or surfaces into a suitable, sealable container for disposal as hazardous waste.[1][2]
-
Decontamination: Clean the spill area. A recommended procedure is to wash the contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[9]
-
Disposal: The contaminated absorbent material and cleaning solutions must be disposed of as hazardous waste, following the same procedures outlined above.[9]
Summary of Key Information
| Parameter | Information | Source |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | [1][2][3] |
| CAS Number | 611-32-5 | [1] |
| Physical State | Liquid | [1] |
| Appearance | Yellow | [1] |
| Flash Point | 104 °C / 219.2 °F | [1] |
| Incompatibilities | Strong oxidizing agents, Strong acids | [2][4][9] |
| Recommended PPE | Chemical-resistant gloves, safety goggles/face shield, lab coat, respirator (if needed) | [1][2][4] |
| Disposal Method | Dispose of as hazardous waste through an approved waste disposal plant | [1][2] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. fishersci.com [fishersci.com]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Safe Handling of 8-Methylquinoline: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 8-Methylquinoline, offering procedural, step-by-step guidance to ensure laboratory safety and proper management from operation to disposal.
Immediate Safety Concerns and First Aid
This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] The vapor or mist can be irritating to the eyes, mucous membranes, and the upper respiratory tract.[1][3][5] Furthermore, this compound may be absorbed through the skin.[1][3][5] In case of exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2][3]
-
Skin Contact: Remove all contaminated clothing and immediately wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, get medical help.[1][2]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1][2] If the person is not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[2] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Personal Protective Equipment (PPE) Protocol
To mitigate the risks associated with handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields, or tightly fitting safety goggles.[1] A face shield may be required for splash hazards. | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, are recommended.[2] For prolonged contact, consider double-gloving or using thicker gloves. | Prevents skin contact, which can lead to irritation and absorption of the chemical.[1][3][5] |
| Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities, a chemical-resistant apron may be necessary. | Protects the skin from accidental splashes and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[1] If engineering controls are insufficient or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][6] | Avoids the inhalation of vapors or mists that can cause respiratory tract irritation.[1][3][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Pre-Operational Checks:
- Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.
- Verify that the chemical fume hood is functioning correctly.
- Inspect all PPE for integrity before use.
- Locate the nearest eyewash station and safety shower and confirm they are unobstructed.
2. Handling Procedure:
- Conduct all work with this compound inside a certified chemical fume hood.[1]
- Wear the mandatory PPE as outlined in the table above.
- Avoid the formation of dust and aerosols.[1]
- Use spark-proof tools and explosion-proof equipment as the chemical is combustible.[1][3]
- Keep the container tightly closed when not in use.[1][2]
- Avoid contact with skin, eyes, and clothing.[1]
- Wash hands thoroughly after handling.[1][2][4]
3. Post-Handling Procedures:
- Wipe down the work area with an appropriate solvent (e.g., 60-70% ethanol) followed by a soap and water solution.[5]
- Properly remove and dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.[5]
- Wash hands and any exposed skin thoroughly.
- Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents and strong acids.[1][4][5]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Waste Collection: Collect all waste, including excess this compound and any contaminated materials (e.g., absorbent paper, gloves, pipette tips), in a dedicated, clearly labeled, and sealed container.[1][5]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound."
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1][2] Do not dispose of this compound down the drain or in the regular trash.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. It is important to note that specific occupational exposure limits (OELs) such as OSHA PELs or NIOSH RELs have not been established for this compound.
| Property | Value |
| Molecular Formula | C10H9N |
| Molecular Weight | 143.18 g/mol [3] |
| Appearance | Yellow liquid or oil[3] |
| Boiling Point | 245 - 248 °C / 473 - 478.4 °F[2] |
| Melting Point | -80 °C / -112 °F[2] |
| Flash Point | 104 °C / 219.2 °F[2] |
| Density | 1.050 g/mL[2] |
| Solubility | Slightly soluble in water[1][4][5] |
| Occupational Exposure Limits | Not established |
| Glove Breakthrough Time | Specific data not readily available. Consult glove manufacturer for detailed information. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
